Product packaging for 2,8-Thianthrenedicarboxylic acid(Cat. No.:CAS No. 154341-97-6)

2,8-Thianthrenedicarboxylic acid

Cat. No.: B585661
CAS No.: 154341-97-6
M. Wt: 304.334
InChI Key: DYCPNPRIPIZPCJ-UHFFFAOYSA-N
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Description

2,8-Thianthrenedicarboxylic acid is a sulfur-containing heterocyclic compound that serves as a versatile building block in advanced materials and supramolecular chemistry research. Its molecular structure, featuring a thianthrene core with carboxylic acid functional groups, makes it a valuable precursor for constructing macrocyclic systems with defined cavities. Researchers utilize this scaffold to develop novel thiacalixarene-type macrocycles , which are known for their unique polygonal geometries and ability to act as hosts for guest molecules and metal ions in supramolecular applications . The rigid, bent structure of the thianthrene unit contributes to the formation of porous molecular crystals with potential for material science . This dicarboxylic acid derivative is strictly for research use only and is not intended for diagnostic or therapeutic applications. The compound is typically characterized by techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and high purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O4S2 B585661 2,8-Thianthrenedicarboxylic acid CAS No. 154341-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thianthrene-2,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-12-6-8(14(17)18)2-4-10(12)19-9/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCPNPRIPIZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742620
Record name Thianthrene-2,8-dicarboxylic acid
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Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154341-97-6
Record name 2,8-Thianthrenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154341-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thianthrene-2,8-dicarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50742620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,8-Thianthrenedicarboxylic Acid and its Derivatives: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene, a sulfur-containing heterocyclic compound, and its derivatives have garnered significant interest in various scientific fields, including materials science and medicinal chemistry. The unique non-planar, butterfly-like conformation of the thianthrene core imparts distinct electronic and structural properties. Among its many derivatives, 2,8-Thianthrenedicarboxylic acid stands out as a key building block for the synthesis of novel polymers and potentially bioactive molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and characterization of this compound and its derivatives, with a focus on experimental details and potential applications in drug development.

Physicochemical Properties

This compound is a disubstituted derivative of thianthrene with carboxylic acid groups at the 2 and 8 positions. It shares the core molecular formula of C₁₄H₈O₄S₂ with its 2,7-isomer, and both have a molecular weight of 304.34 g/mol .[1] A significant challenge in working with this compound is that its synthesis often yields a mixture of the 2,7- and 2,8-isomers, which are difficult to separate due to their similar physical and chemical properties.[2]

Table 1: Physicochemical Properties of Thianthrene and its Dicarboxylic Acid Isomers

PropertyThis compound2,7-Thianthrenedicarboxylic Acid (containing ~5% 2,8-isomer)Thianthrene (Parent Compound)
Molecular Formula C₁₄H₈O₄S₂C₁₄H₈O₄S₂C₁₂H₈S₂
Molecular Weight 304.34 g/mol 304.34 g/mol [1]216.32 g/mol [3]
Melting Point Data not available for pure compound>300°C[1]151-155°C[3][4]
Boiling Point Data not availableData not available364-366°C[4]
Solubility Data not available for pure compoundSoluble in DMSO[1]Soluble in DMF[4]
Appearance Data not available for pure compoundPale Yellow Solid[1]Beige crystalline solid

Synthesis and Derivatization

The synthesis of thianthrene derivatives can be broadly categorized into the formation of the thianthrene core from non-heterocyclic precursors and the subsequent functionalization of the thianthrene scaffold.

Synthesis of the Thianthrene Core

A common method for synthesizing the thianthrene ring system involves the treatment of benzene with disulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride.[3]

Synthesis of 2,8-Disubstituted Thianthrene Derivatives

The introduction of functional groups at the 2 and 8 positions can be challenging and often results in isomeric mixtures. For instance, the synthesis of 2,8-dibromothianthrene, a precursor for this compound, has been reported.

Experimental Protocol: Synthesis of 2,8-Dibromothianthrene [5]

  • Reactants: Thianthrene (7 g, 32.41 mmol), Bromine (13 mL), Acetic Acid (130 mL).

  • Procedure:

    • Thianthrene and acetic acid are added to a 100 mL round-bottom flask.

    • Bromine is added to the mixture.

    • The reaction mixture is heated to 90-95°C and maintained at this temperature for 16 hours.

    • After cooling, 60 mL of deionized water is added to precipitate the product.

    • The resulting white solid is collected and purified by recrystallization from a mixture of methanol and dichloromethane.

This 2,8-dibromothianthrene can then be further functionalized, for example, through Suzuki coupling reactions to create conjugated microporous polymers.[5]

Synthesis of Thiacalix[6]-2,8-thianthrene: A Macrocyclic Derivative

A notable derivative, thiacalix[6]-2,8-thianthrene, has been synthesized through an acid-induced intramolecular condensation of a cyclo-p-phenylenesulfide derivative. This highlights the utility of 2,8-functionalized thianthrenes in constructing complex supramolecular structures.[7][8]

Experimental Workflow: Synthesis of a Thiacalix[6]-2,8-thianthrene Precursor

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Bromination cluster_2 Step 3: Polymerization PyBr4 Py-Br4 Pd_catalyst Pd(PPh3)4, K2CO3 PyBr4->Pd_catalyst PhBOH2Br PhB(OH)2-Br PhBOH2Br->Pd_catalyst PyPhBr4 PyPh-Br4 Pd_catalyst->PyPhBr4 Th Thianthrene (Th) Br2_AcOH Br2, AcOH Th->Br2_AcOH ThBr2 2,8-Dibromothianthrene (Th-Br2) Br2_AcOH->ThBr2 BZ2BOH2 Benzene-1,4-diboronic acid Pd_catalyst_poly Pd(PPh3)4, K2CO3 BZ2BOH2->Pd_catalyst_poly Final_Polymer PyPh-BZ-Th CMP PyPhBr4_poly PyPh-Br4 PyPhBr4_poly->Pd_catalyst_poly ThBr2_poly Th-Br2 ThBr2_poly->Pd_catalyst_poly Pd_catalyst_poly->Final_Polymer

Caption: Synthetic workflow for a thianthrene-based conjugated microporous polymer.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of thianthrene derivatives typically shows signals in the aromatic region. For 2,8-disubstituted derivatives, the symmetry of the molecule influences the number and splitting patterns of the peaks. For example, the ¹H NMR spectrum of 2,8-dibromothianthrene shows signals at 7.72, 7.63, and 7.33 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The ¹³C NMR spectrum of 2,8-dibromothianthrene exhibits signals in the range of 138-122.45 ppm.[5] For dicarboxylic acids, the carboxyl carbons are expected to resonate at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carboxylic acid functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration typically appears as a strong absorption between 1710 and 1760 cm⁻¹. The IR spectrum of 2,8-dibromothianthrene shows characteristic peaks at 3057.72, 1540.86, and 1436.64 cm⁻¹.[5]

Table 2: Spectroscopic Data for Selected 2,8-Thianthrene Derivatives

Compound¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)
2,8-Dibromothianthrene 7.72, 7.63, 7.33[5]138-122.45[5]3057.72, 1540.86, 1436.64[5]
2,8-Dibromothianthrene-5,5',10,10'-tetraoxide 8.5, 8.3, 7.98139.21-129.413061.72, 1558.91, 1331.78, 1167.44 (SO₂)

Potential Applications in Drug Development

While research on the specific biological activities of this compound is still emerging, the broader class of thianthrene and sulfur-containing heterocyclic compounds has shown promise in medicinal chemistry.

Biological Fate of Thianthrene

Studies on the parent thianthrene molecule have shown that it can be metabolized by biological systems. In mammals, metabolism is primarily limited to ring oxidation and subsequent conjugation.[7] Microorganisms, however, are capable of cleaving the carbon-sulfur bonds and degrading the ring system.[7] This metabolic susceptibility suggests that thianthrene derivatives could interact with biological targets.

Thienopyrimidine Derivatives as Enzyme Inhibitors

Related sulfur-containing heterocycles, such as thienopyrimidines, have been investigated as multi-target-directed ligands for the inhibition of enzymes like 15-lipoxygenase and cyclooxygenases, which are involved in inflammatory pathways.[9] This suggests that the thianthrene scaffold could also be explored for its potential to interact with enzymatic targets.

Hypothesized Signaling Pathway Interaction

G Thianthrene_Derivative Thianthrene Derivative Enzyme Target Enzyme (e.g., COX, LOX) Thianthrene_Derivative->Enzyme Inhibition Prostaglandins Pro-inflammatory Prostaglandins Enzyme->Prostaglandins Substrate Arachidonic Acid Substrate->Enzyme Inflammation Inflammation Prostaglandins->Inflammation

Caption: Hypothesized inhibitory action of a thianthrene derivative on an inflammatory pathway.

Future Directions

The field of this compound and its derivatives is ripe for further exploration. Key areas for future research include:

  • Development of selective and high-yield synthetic routes to pure this compound to enable more precise characterization and biological testing.

  • Systematic investigation of the physicochemical properties of the pure 2,8-isomer.

  • Synthesis and screening of a library of derivatives to explore their potential as enzyme inhibitors, receptor ligands, or other bioactive molecules.

  • Elucidation of the specific biological targets and signaling pathways modulated by these compounds.

Conclusion

This compound is a versatile building block with significant potential for the development of novel materials and therapeutic agents. While challenges remain in its synthesis and purification, ongoing research into its properties and derivatization is paving the way for new discoveries. This technical guide serves as a foundational resource for scientists and researchers interested in harnessing the unique characteristics of this intriguing molecule.

References

spectroscopic data (NMR, IR, MS) of 2,8-Thianthrenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the spectroscopic data for 2,8-thianthrenedicarboxylic acid reveals a notable scarcity of directly published experimental values. This guide synthesizes available information, outlines key synthetic considerations, and provides predicted spectroscopic characteristics based on the known properties of the thianthrene core and carboxylic acid functionalities.

Introduction to this compound

This compound is a disubstituted derivative of thianthrene, a sulfur-containing heterocyclic compound. The thianthrene core consists of a central 1,4-dithiin ring fused to two benzene rings. The substitution pattern, with carboxylic acid groups at the 2 and 8 positions, influences the molecule's symmetry, electronic properties, and potential applications in materials science, particularly in the synthesis of polymers and metal-organic frameworks (MOFs).

Challenges in Synthesis and Isolation

The synthesis of specific isomers of thianthrene dicarboxylic acids is challenging. Synthetic routes often yield a mixture of isomers, with the 2,7- and 2,8-isomers being common products.[1] The separation of these isomers is difficult due to their similar physical and chemical properties.[1] Techniques such as fractional recrystallization and reverse-phase high-performance liquid chromatography (RP-HPLC) are often required to isolate the desired isomer.[1]

A common synthetic approach involves the cyclization of substituted benzamides. For instance, the reaction of N,N-dimethyl-3,4-dichlorobenzamide with sodium sulfide can produce a mixture of thianthrene-2,7- and 2,8-dicarboxylic acid precursors.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be symmetrical. The protons on the benzene rings will be influenced by the electron-withdrawing carboxylic acid groups. A predicted spectrum would show distinct signals for the aromatic protons. The acidic protons of the carboxylic acid groups would appear as a broad singlet at a downfield chemical shift, typically around 12-13 ppm in DMSO-d₆.

¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton. Distinct signals are expected for the carboxylate carbons (in the range of 165-185 ppm), the aromatic carbons attached to the carboxylic acid groups, the other protonated aromatic carbons, and the carbons of the central dithiin ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid groups.

Table 1: Predicted Key IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
Carboxylic Acid (O-H)O-H Stretch3300 - 2500 (broad)
Aromatic C-HC-H Stretch3100 - 3000
Carboxylic Acid (C=O)C=O Stretch1710 - 1680
Aromatic C=CC=C Stretch1600 - 1450
C-SC-S Stretch800 - 600

The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids. The C=O stretching frequency will be in the region typical for aromatic carboxylic acids.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₄H₈O₄S₂), which is 304.34 g/mol . Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and COOH (45 Da) from the parent ion.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of pure this compound are not explicitly available. However, a general workflow for its synthesis, isolation, and characterization can be proposed based on related compounds.

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Synthesis and Characterization Workflow Start Starting Materials (e.g., Substituted Benzamides) Cyclization Cyclization Reaction (e.g., with Na2S) Start->Cyclization Isomer_Mixture Crude Product (Mixture of 2,7- and 2,8-isomers) Cyclization->Isomer_Mixture Purification Isomer Separation (e.g., RP-HPLC, Recrystallization) Isomer_Mixture->Purification Isolated_Product Isolated this compound Purification->Isolated_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Isolated_Product->Spectroscopy Data_Analysis Data Analysis and Structure Confirmation Spectroscopy->Data_Analysis

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

While direct experimental spectroscopic data for this compound is not readily found in the literature, its expected spectral characteristics can be reliably predicted. The primary challenge remains the synthesis of the pure isomer, free from its 2,7-counterpart. Future research focusing on the selective synthesis and detailed characterization of this compound would be valuable for advancing the application of thianthrene-based materials.

References

The Thianthrene Core in Dicarboxylic Acids: An In-depth Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thianthrene core, a sulfur-containing heterocyclic scaffold, has garnered significant attention in materials science and medicinal chemistry due to its unique electronic and photophysical properties. This technical guide provides a comprehensive overview of the electronic characteristics of the thianthrene core, particularly when incorporated into dicarboxylic acid derivatives. It details the synthesis, redox behavior, photophysical properties, and computational analysis of these compounds. Furthermore, this guide outlines detailed experimental protocols for their characterization and explores their potential applications, with a focus on drug development, by illustrating their mechanism of action as topoisomerase inhibitors.

Introduction to the Thianthrene Core

Thianthrene is a heterocyclic molecule composed of two benzene rings fused to a central 1,4-dithiin ring.[1] A key structural feature of the neutral thianthrene molecule is its non-planar, bent conformation, with a dihedral angle of approximately 128° between the two benzene rings.[2] This bent structure is a consequence of the electronic repulsion between the lone pairs of the sulfur atoms.

Upon oxidation, the thianthrene core readily forms a stable radical cation and subsequently a dication. This process is accompanied by a significant conformational change, with the molecule adopting a more planar structure.[1] This reversible redox behavior, coupled with its electron-donating nature, makes the thianthrene core a versatile component in the design of functional organic materials.[3] The incorporation of carboxylic acid functional groups onto the thianthrene scaffold allows for further chemical modifications, enabling the development of polymers, metal-organic frameworks, and biologically active molecules.[4]

Synthesis of Thianthrene Dicarboxylic Acids

The synthesis of thianthrene dicarboxylic acids can be achieved through several synthetic routes. A common approach involves the cyclization of substituted aromatic precursors. For instance, thianthrene-2,7-dicarboxylic acid can be synthesized via nucleophilic aromatic substitution (SNAr) reactions.[1] A typical precursor for this synthesis is N,N-dimethyl-3,4-dichlorobenzamide, which undergoes cyclization with sodium sulfide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] It is important to note that this reaction can produce a mixture of isomers, including thianthrene-2,8-dicarboxylic acid, necessitating purification steps such as recrystallization.[1]

General Synthesis Workflow for Thianthrene Dicarboxylic Acids cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Substituted Aromatic Precursors (e.g., Dichlorobenzamide) reaction Cyclization Reaction (e.g., SNAr) start1->reaction Solvent (e.g., DMF) start2 Sulfur Source (e.g., Sodium Sulfide) start2->reaction workup Crude Product (Mixture of Isomers) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Thianthrene Dicarboxylic Acid purification->product Signaling Pathway of Thianthrene Derivatives as Topoisomerase Inhibitors Thianthrene Thianthrene Dicarboxylic Acid Derivative Topoisomerase Topoisomerase I/II Thianthrene->Topoisomerase Inhibition DNA_complex Topoisomerase-DNA Cleavable Complex Topoisomerase->DNA_complex Stabilization DNA_break DNA Strand Breaks DNA_complex->DNA_break Prevention of Re-ligation Cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) DNA_break->Cell_cycle_arrest Activation of DNA Damage Response Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Use of 2,8-Thianthrenedicarboxylic Acid as a Linker for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. This document provides a detailed overview of the potential application of 2,8-thianthrenedicarboxylic acid as a novel linker for the synthesis of MOFs. While direct experimental data for MOFs based on this specific linker is limited in the current literature, this application note extrapolates from the known chemistry of thianthrene and the well-established principles of MOF design to propose a synthetic protocol and potential applications, particularly in the realm of drug delivery.

Introduction to this compound as a MOF Linker

This compound is a rigid, sulfur-containing heterocyclic dicarboxylic acid. Its unique V-shape, inherent rigidity, and the presence of redox-active sulfur atoms make it an intriguing candidate for the construction of novel MOFs. The thianthrene core is known for its electrochemical properties, which could impart interesting electronic or catalytic functionalities to the resulting framework. The dicarboxylate groups provide the necessary coordination sites for linking with metal nodes to form a stable, porous network.

The geometry of the this compound linker is anticipated to lead to the formation of MOFs with distinct topologies and pore environments compared to more commonly used linear or trigonal linkers. These structural features could be advantageous for applications such as gas storage and separation, catalysis, and, notably, for the encapsulation and controlled release of therapeutic agents.

Proposed Synthesis of a Zinc-based MOF using this compound (Hypothetical)

This section outlines a hypothetical solvothermal synthesis protocol for a zinc-based MOF, tentatively named TTDC-MOF-1 (ThianthreneDicarboxylic-MOF-1), using this compound as the organic linker. The protocol is based on established methods for the synthesis of zinc-based carboxylate MOFs.[1][2]

2.1. Materials Required

  • This compound (H₂TTDC)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Methanol (absolute)

  • 20 mL Scintillation vials

  • Programmable oven

2.2. Experimental Protocol: Solvothermal Synthesis of TTDC-MOF-1

  • In a 20 mL scintillation vial, dissolve 31.8 mg (0.1 mmol) of this compound in 10 mL of N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Slowly add the zinc nitrate solution to the linker solution with stirring.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven down to room temperature at a rate of 5°C/min.

  • Colorless, crystalline precipitates should be observed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • To activate the MOF, immerse the as-synthesized crystals in fresh methanol for 72 hours, replacing the methanol every 24 hours.

  • Decant the methanol and dry the activated MOF under vacuum at 150°C for 12 hours to remove any residual solvent from the pores.

2.3. Proposed Characterization Methods

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature of solvent loss and framework decomposition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.

  • Gas Adsorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the activated MOF.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

Hypothetical Properties and Potential Applications

Based on the structure of the this compound linker, the resulting TTDC-MOF-1 is anticipated to exhibit the following properties, making it a candidate for various applications, including drug delivery.

3.1. Quantitative Data Summary (Hypothetical)

PropertyPredicted ValueRationale / Comparison
BET Surface Area 1200 - 1800 m²/gComparable to other zinc-carboxylate MOFs with rigid linkers.
Pore Volume 0.6 - 0.9 cm³/gIn line with MOFs having moderate to high surface areas.
Pore Diameter 1.0 - 1.5 nmThe V-shape of the linker may create microporous channels in this range.
Thermal Stability Up to 350 °CTypical for zinc-carboxylate coordination bonds.
Drug Loading Capacity (e.g., Doxorubicin) 15 - 25 wt%Based on the predicted pore volume and surface area.[2]

3.2. Application in Drug Delivery

The unique characteristics of the proposed TTDC-MOF-1 could be highly advantageous for drug delivery applications.[1][2]

  • High Porosity and Surface Area: The predicted high surface area and pore volume would allow for a significant loading capacity of therapeutic molecules.

  • Tunable Pore Size: The pore dimensions could be suitable for encapsulating a variety of drug molecules, protecting them from premature degradation.

  • Biocompatibility: Zinc is a relatively biocompatible metal, which is a crucial factor for in-vivo applications.[1]

  • pH-Responsive Release: The coordination bonds between the zinc nodes and the carboxylate linkers are expected to be sensitive to pH changes. This could enable a triggered release of the drug cargo in the acidic microenvironment of tumors or specific cellular compartments.[3]

  • Redox-Activity: The thianthrene core could potentially be exploited for redox-responsive drug release or for combination therapies involving reactive oxygen species generation.

Visualizations

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_synthesis Solvothermal Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization Linker 2,8-Thianthrene- dicarboxylic Acid in DMF Mixing Mixing of Linker and Metal Solutions Linker->Mixing Metal Zinc Nitrate Hexahydrate in DMF Metal->Mixing Heating Heating in Oven (120°C, 48h) Mixing->Heating Washing Washing with DMF and Ethanol Heating->Washing Activation Solvent Exchange with Methanol Washing->Activation Drying Drying under Vacuum Activation->Drying Product TTDC-MOF-1 Crystals Drying->Product PXRD PXRD TGA TGA FTIR FT-IR GasAdsorption Gas Adsorption SEM SEM Product->PXRD Product->TGA Product->FTIR Product->GasAdsorption Product->SEM

Caption: Workflow for the proposed synthesis and characterization of TTDC-MOF-1.

Conclusion

While the use of this compound as a linker in MOF synthesis is yet to be extensively explored, its unique structural and electronic properties hold significant promise for the development of novel functional materials. The hypothetical synthesis and properties outlined in this document provide a foundational framework for researchers to begin investigating this exciting new class of MOFs. The potential for applications in drug delivery, driven by high porosity, biocompatibility, and stimuli-responsive behavior, warrants further experimental investigation. The protocols and expected outcomes presented herein are intended to serve as a guide for the rational design and synthesis of thianthrene-based MOFs.

References

Application Note: Synthesis of High-Performance Polyamides from 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This application note describes the synthesis and characterization of novel polyamides derived from 2,8-thianthrenedicarboxylic acid. The incorporation of the rigid, sulfur-containing thianthrene moiety into the polymer backbone is expected to impart unique properties, including enhanced thermal stability and solubility compared to conventional aramids. This makes them promising candidates for advanced materials applications, including specialty membranes, high-temperature adhesives, and advanced composites.

The synthesis is achieved through direct polycondensation of this compound with aromatic diamines using a phosphite-based condensing agent. This method offers a convenient route to high molecular weight polyamides with desirable properties.

Experimental Protocols

Synthesis of Thianthrene-2,8-dicarboxylic Acid

The synthesis of the this compound monomer is a multi-step process that begins with the nucleophilic aromatic substitution of N,N-dimethyl-3,4-dichlorobenzamide with sodium sulfide to form a bisamide intermediate. This is followed by hydrolysis to yield a mixture of thianthrene-2,7- and -2,8-dicarboxylic acid isomers. The desired 2,8-isomer is then isolated and purified through fractional recrystallization.[1]

a. Synthesis of Thianthrene Bisamide Intermediate:

  • N,N-Dimethyl-3,4-dichlorobenzamide and anhydrous sodium sulfide are reacted in N,N-dimethylacetamide (DMAc) at 103°C for 8 hours.[1]

  • After cooling, the salt and DMAc are removed by filtration and vacuum distillation to yield the crude bisamide mixture.[1]

b. Hydrolysis to Thianthrene-2,7- and -2,8-dicarboxylic Acids:

  • The crude thianthrene bisamide mixture is hydrolyzed using a 50 wt-% aqueous potassium hydroxide solution in methanol.[1]

  • The reaction mixture is heated until the vapor temperature reaches 100°C, then cooled and acidified with dilute HCl to precipitate the diacids.[1]

  • The product is filtered, washed with water, and dried.[1]

c. Isolation of Thianthrene-2,8-dicarboxylic Acid:

  • The mixture of isomers is subjected to fractional recrystallization from a mixture of acetic acid and DMAc.[1]

  • Thianthrene-2,7-dicarboxylic acid, being less soluble, crystallizes first and is removed.[1]

  • The more soluble thianthrene-2,8-dicarboxylic acid is then recrystallized from the mother liquor by adjusting the solvent ratio.[1]

Polyamide Synthesis via Direct Polycondensation

The direct polycondensation of this compound with an aromatic diamine (e.g., 4,4'-oxydianiline - ODA) is carried out using triphenyl phosphite (TPP) and pyridine as condensing agents in a suitable solvent.[1]

  • Materials and Reagents:

    • Thianthrene-2,8-dicarboxylic acid (monomer)

    • 4,4'-Oxydianiline (ODA) (comonomer)

    • Triphenyl phosphite (TPP) (condensing agent)

    • Pyridine (condensing agent/acid scavenger)

    • N-Methyl-2-pyrrolidinone (NMP) (solvent)

    • Lithium Chloride (LiCl) and Calcium Chloride (CaCl2) (for solubility enhancement)

    • Methanol (for polymer precipitation)

  • Procedure:

    • In a flame-dried reaction flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine this compound, 4,4'-oxydianiline, NMP, pyridine, LiCl, and CaCl2.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add triphenyl phosphite to the solution. An excess of TPP is often used to ensure high molecular weight polymer formation.[1]

    • Heat the reaction mixture to 100-110°C and maintain for 3-15 hours.[2] The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

    • After the reaction is complete, cool the viscous solution to room temperature.

    • Precipitate the polyamide by pouring the reaction mixture into a stirred solution of methanol and water.[2]

    • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and water to remove residual solvents and reagents, and dry under vacuum at an elevated temperature.

Data Presentation

The properties of polyamides derived from thianthrene dicarboxylic acids are summarized below. These polymers exhibit excellent thermal stability and, notably, improved solubility compared to typical aramids.[1]

Polymer PropertyValueReference
Inherent Viscosity1.29 - 2.46 dL/g[1]
Thermal DecompositionBegins above 400°C in N2 and air[1]
SolubilitySoluble in DMAc/LiCl, DMF[1]
Film PropertiesTough and flexible[1]

Visualizations

Logical Workflow for Polyamide Synthesis

Polyamide_Synthesis_Workflow Monomer_Prep Monomer Preparation (this compound & Diamine) Polymerization Direct Polycondensation - NMP, Pyridine, TPP - 100-110°C, 3-15h Monomer_Prep->Polymerization Precipitation Precipitation (in Methanol/Water) Polymerization->Precipitation Purification Washing & Drying Precipitation->Purification Characterization Polymer Characterization (Viscosity, Thermal Analysis, etc.) Purification->Characterization Polycondensation_Pathway Diacid This compound (HOOC-Ar-COOH) Active_Intermediate Active Ester Intermediate Diacid->Active_Intermediate + TPP/Py Diamine Aromatic Diamine (H2N-Ar'-NH2) Amide_Bond Amide Bond Formation (-CO-NH-) Diamine->Amide_Bond TPP Triphenyl Phosphite (TPP) + Pyridine TPP->Active_Intermediate Active_Intermediate->Amide_Bond + Diamine Polyamide Polyamide (-[CO-Ar-CO-NH-Ar'-NH]n-) Amide_Bond->Polyamide Propagation Byproducts Byproducts (Triphenyl Phosphate, Pyridinium Salt) Amide_Bond->Byproducts

References

Application Notes and Protocols for the Synthesis of Coordination Polymers with 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coordination polymers, including metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. These materials have garnered significant interest due to their diverse structures and potential applications in gas storage, catalysis, sensing, and drug delivery. The choice of the organic ligand is crucial in determining the final architecture and properties of the coordination polymer.

This document aims to provide detailed application notes and protocols for the synthesis of coordination polymers using 2,8-thianthrenedicarboxylic acid as the organic linker. Thianthrene, a sulfur-containing heterocyclic molecule, is noted for its unique electrochemical properties, and its incorporation into polymeric structures could lead to novel materials with interesting functionalities. However, a comprehensive review of the current scientific literature reveals a notable lack of specific studies on the synthesis and characterization of coordination polymers involving this compound.

Therefore, this document will provide a generalized protocol for the synthesis of coordination polymers with aromatic dicarboxylic acids, which can serve as a foundational methodology for exploratory work with this compound. The protocols are adapted from established methods for synthesizing similar metal-organic frameworks.

General Experimental Protocols

The synthesis of coordination polymers typically involves the reaction of a metal salt with an organic linker under solvothermal or hydrothermal conditions. The following protocols are general and may require optimization for the specific case of this compound.

Protocol 1: Solvothermal Synthesis of a Coordination Polymer

This protocol describes a general method for the synthesis of a coordination polymer using a dicarboxylic acid ligand and a metal nitrate salt in a solvent mixture, adapted from methodologies for related compounds.[1][2]

Materials:

  • This compound

  • Metal Nitrate (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • 20 mL Scintillation Vials or Teflon-lined Stainless Steel Autoclave

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of the selected metal nitrate in 5 mL of DMF.

  • In a separate container, dissolve 0.1 mmol of this compound in 5 mL of DMF. Sonication may be required to aid dissolution.

  • Combine the two solutions in the scintillation vial.

  • Add 2 mL of ethanol and 1 mL of deionized water to the mixture.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 100-120 °C for 24-72 hours.

  • Allow the oven to cool slowly to room temperature.

  • Crystals of the coordination polymer, if formed, can be isolated by decanting the solvent.

  • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum or in a desiccator.

Table 1: Example Reagent Quantities for Protocol 1

ReagentMolar Amount (mmol)Mass (mg) - ExampleVolume (mL)
This compound (MW: 318.34 g/mol )0.131.8-
Zn(NO₃)₂·6H₂O (MW: 297.49 g/mol )0.129.7-
DMF--10
Ethanol--2
Deionized Water--1

Characterization of Synthesized Coordination Polymers

A variety of analytical techniques are essential to confirm the formation of the desired coordination polymer and to elucidate its structure and properties.

Table 2: Common Characterization Techniques for Coordination Polymers

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction (SC-XRD) Provides the definitive crystal structure, including bond lengths, bond angles, and the 3D network topology.[3][4]
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk crystalline material and can be compared to the simulated pattern from SC-XRD data.
Fourier-Transform Infrared Spectroscopy (FT-IR) Confirms the coordination of the carboxylate groups to the metal center by observing shifts in the C=O stretching frequencies.[2]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the coordination polymer and can indicate the loss of coordinated or guest solvent molecules.
Elemental Analysis (CHN) Determines the elemental composition of the synthesized material to verify its empirical formula.[2]
Scanning Electron Microscopy (SEM) Visualizes the morphology and size of the crystals.
Gas Sorption Analysis For porous materials, this technique measures the surface area and pore volume, which are crucial for gas storage applications.
Luminescence Spectroscopy Investigates the photoluminescent properties of the material, which can be useful for sensing applications.[1]

Visualizing the Synthesis and Characterization Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of coordination polymers.

G start Start: Define Metal and Ligand reagents Prepare Reagent Solutions (Metal Salt, this compound) start->reagents Select starting materials synthesis Solvothermal/Hydrothermal Synthesis (Heating in a sealed vessel) reagents->synthesis Combine and seal isolation Isolation and Purification (Decanting, Washing, Drying) synthesis->isolation Cool down product Crystalline Product isolation->product G product Synthesized Crystalline Product scxrd Single-Crystal XRD (Structural Determination) product->scxrd pxrd Powder XRD (Phase Purity) product->pxrd ftir FT-IR Spectroscopy (Coordination Confirmation) product->ftir tga Thermogravimetric Analysis (Thermal Stability) product->tga other Further Characterization (SEM, Gas Sorption, etc.) product->other data Data Analysis and Interpretation scxrd->data pxrd->data ftir->data tga->data other->data

References

Application Notes and Protocols: Synthesis of 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,8-thianthrenedicarboxylic acid. The synthesis involves a two-step process commencing with the formation of a mixture of thianthrene-2,7- and -2,8-bis(N,N-dimethylcarboxamides) via a nucleophilic aromatic substitution reaction between N,N-dimethyl-3,4-dichlorobenzamide and anhydrous sodium sulfide. The subsequent step involves the hydrolysis of the bisamide intermediate to the corresponding dicarboxylic acids. A key aspect of this protocol is the detailed procedure for the separation of the desired this compound isomer from the concurrently formed 2,7-isomer through fractional recrystallization. This protocol is intended to provide researchers with a reliable method for obtaining this compound for use in various research and development applications, including the synthesis of novel polyamides and other advanced materials.

Introduction

Thianthrene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in materials science and medicinal chemistry. Their rigid and contorted molecular structure imparts unique electronic and physical properties to polymers derived from them. Specifically, thianthrene dicarboxylic acids serve as valuable monomers for the synthesis of high-performance polyamides with enhanced thermal stability and solubility. The synthesis of pure isomers of thianthrene dicarboxylic acid, however, presents a challenge as synthetic routes often yield a mixture of isomers, primarily the 2,7- and 2,8-dicarboxylic acids. This protocol details a robust method for the synthesis of the isomeric mixture and the subsequent isolation of the this compound isomer.

Experimental Protocol

Part 1: Synthesis of Thianthrene-2,7- and -2,8-bis(N,N-dimethylcarboxamides)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-dimethyl-3,4-dichlorobenzamide (15.00 g, 68.78 mmol) and anhydrous sodium sulfide (5.64 g, 72.2 mmol, 5% excess).

  • Solvent Addition: Add 225 mL of N,N-dimethylacetamide (DMAc) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 8 hours.

  • Workup:

    • After cooling to room temperature, remove the precipitated salt by filtration.

    • Remove the DMAc from the filtrate by vacuum distillation.

    • Suspend the residue in a brine solution and extract the product with dichloromethane (CH₂Cl₂).

    • Combine the organic extracts and evaporate the solvent to yield a mixture of thianthrene-2,7- and -2,8-bis(N,N-dimethylcarboxamides). This isomeric mixture can be used in the next step without further purification.

Part 2: Hydrolysis to Thianthrene-2,7- and -2,8-dicarboxylic Acids
  • Hydrolysis Reaction: To the crude bisamide mixture from Part 1, add 50 mL of methanol and 30 mL of a 50 wt.% aqueous potassium hydroxide solution.

  • Methanol Removal: Heat the solution to distill off the methanol. Over the first hour of distillation, gradually add 250 mL of water.

  • Precipitation: Once the vapor temperature reaches 100°C, cool the solution to ambient temperature.

  • Acidification: Acidify the cooled solution with dilute hydrochloric acid (HCl) to precipitate the isomeric mixture of dicarboxylic acids.

  • Isolation: Filter the precipitate, wash thoroughly with water, and dry to obtain the crude mixture of thianthrene-2,7- and -2,8-dicarboxylic acids.

Part 3: Fractional Recrystallization for Isolation of this compound
  • Isolation of 2,7-Isomer:

    • Dissolve the crude dicarboxylic acid mixture in a minimal amount of a hot 1:2 mixture of acetic acid and DMAc.

    • Allow the solution to cool slowly to induce crystallization. The first crop of crystals will be enriched in thianthrene-2,7-dicarboxylic acid.

    • Filter to collect the crystals of the 2,7-isomer.

  • Isolation of 2,8-Isomer:

    • Take the mother liquor from the previous step, which is now enriched in the 2,8-isomer.

    • Adjust the solvent ratio by adding acetic acid to achieve a 1:1 mixture of acetic acid and DMAc.

    • Concentrate the solution by heating and then allow it to cool slowly to crystallize the thianthrene-2,8-dicarboxylic acid.

    • Multiple fractional recrystallizations may be necessary to achieve high purity of the 2,8-isomer, with the removal of any remaining 2,7-isomer in each step.

Data Presentation

ParameterValue
Starting Material N,N-dimethyl-3,4-dichlorobenzamide
Amount of Starting Material15.00 g (68.78 mmol)
Reagent Anhydrous Sodium Sulfide
Amount of Reagent5.64 g (72.2 mmol)
Molar Excess of Reagent5%
Solvent (Part 1) N,N-dimethylacetamide (DMAc)
Volume of Solvent225 mL
Reaction Time (Part 1) 8 hours
Reaction Condition (Part 1) Reflux
Hydrolysis Reagents Methanol, 50 wt.% aq. KOH
Recrystallization Solvents Acetic Acid, N,N-dimethylacetamide (DMAc)
Solvent Ratio for 2,7-Isomer 1:2 (Acetic Acid:DMAc)
Solvent Ratio for 2,8-Isomer 1:1 (Acetic Acid:DMAc)

Visualization

SynthesisWorkflow cluster_part1 Part 1: Bisamide Synthesis cluster_part2 Part 2: Hydrolysis cluster_part3 Part 3: Isomer Separation A N,N-dimethyl-3,4-dichlorobenzamide + Na2S in DMAc B Reflux for 8h A->B Heat C Workup: Filtration, Distillation, Extraction B->C D Mixture of Thianthrene-2,7- and -2,8-bis(N,N-dimethylcarboxamides) C->D E Bisamide Mixture + KOH/Methanol/H2O D->E F Heat to 100°C E->F G Acidification with HCl F->G H Crude Mixture of Thianthrene-2,7- and -2,8- dicarboxylic Acids G->H I Crude Dicarboxylic Acid Mixture H->I J Fractional Recrystallization (1:2 Acetic Acid:DMAc) I->J K Thianthrene-2,7-dicarboxylic Acid (Crystals) J->K L Mother Liquor (Enriched in 2,8-isomer) J->L M Fractional Recrystallization (1:1 Acetic Acid:DMAc) L->M N This compound (Pure Crystals) M->N

Caption: Workflow for the synthesis and purification of this compound.

Application Notes and Protocols for the Characterization of 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 2,8-Thianthrenedicarboxylic acid. This document is intended to guide researchers in the comprehensive characterization of this and structurally related molecules.

Introduction

This compound is a disubstituted derivative of thianthrene, a sulfur-containing heterocyclic compound. The presence of two carboxylic acid groups on the rigid thianthrene core imparts unique physicochemical properties, making it a molecule of interest in materials science and pharmaceutical development. Accurate and thorough analytical characterization is paramount to understanding its properties and potential applications. This document outlines the key analytical methodologies for this purpose.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of this compound. The following techniques provide complementary information regarding the molecule's structure, purity, and properties.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and separation from potential isomers, such as the 2,7-substituted analogue.

  • Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition, and aids in structural elucidation through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for structural determination, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • X-ray Crystallography: Offers definitive proof of structure and stereochemistry by determining the precise arrangement of atoms in a single crystal.

A general workflow for the characterization of this compound is presented below.

G cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity & Isomer Separation) Purification->HPLC MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Xray X-ray Crystallography (Definitive Structure) Purification->Xray

Figure 1: General experimental workflow for the synthesis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective technique for assessing the purity of this compound and for separating it from its common isomer, 2,7-Thianthrenedicarboxylic acid. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA) is recommended. A typical gradient could be:

    • Start with 30% acetonitrile.

    • Linearly increase to 70% acetonitrile over 20 minutes.

    • Hold at 70% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase components (e.g., 50:50 acetonitrile:water), to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% TFA (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time Isomer-dependent, with the 2,8-isomer expected to have a slightly different retention time than the 2,7-isomer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Ionization Mode: Negative ion mode is preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, can be directly infused into the mass spectrometer.

  • Mass Analyzer Settings:

    • Scan range: m/z 50-500.

    • Capillary voltage: 3.5 kV.

    • Source temperature: 120 °C.

  • Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M-H]⁻ ion. Collision-induced dissociation (CID) will induce fragmentation.

Expected Fragmentation Pattern:

In negative ion mode MS/MS, common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).

G M_H [M-H]⁻ (m/z 303.0) M_H_H2O [M-H-H₂O]⁻ M_H->M_H_H2O - H₂O M_H_CO2 [M-H-CO₂]⁻ M_H->M_H_CO2 - CO₂ M_H_2CO2 [M-H-2CO₂]⁻ M_H_CO2->M_H_2CO2 - CO₂

Figure 2: A simplified proposed fragmentation pathway for [M-H]⁻ of this compound.

Data Presentation:

IonCalculated m/zObserved m/z
[M-H]⁻ 303.0026To be determined
[M+Na-2H]⁻ 324.9845To be determined
[M-H-CO₂]⁻ 258.0131To be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the carboxylic acid and the acidic protons are typically observable.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • The aromatic protons are expected to appear in the range of 7.0-8.5 ppm.

    • The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift, typically >10 ppm.[1]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The carbonyl carbons of the carboxylic acids are expected in the range of 165-185 ppm.

    • The aromatic carbons will appear in the range of 120-140 ppm.

  • 2D NMR: For complete assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Expected ¹H and ¹³C NMR Data:

Due to the C₂ symmetry of the 2,8-disubstituted thianthrene core, the number of unique signals will be reduced.

Data Presentation:

¹H NMR (in DMSO-d₆)
Chemical Shift (ppm) Multiplicity Integration
>10br s2H (COOH)
7.0 - 8.5m6H (aromatic)
¹³C NMR (in DMSO-d₆)
Chemical Shift (ppm)
165 - 185(C=O)
120 - 140(Aromatic C)

X-ray Crystallography

For an absolute confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms and the connectivity within the molecule.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are required. This can often be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., DMF/water, ethanol).

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

The workflow for X-ray crystallography is as follows:

G Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Molecular Structure Structure_Refinement->Final_Structure

References

Application Notes and Protocols: Synthesis of High-Performance Polymers Using 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of high-performance polymers derived from 2,8-thianthrenedicarboxylic acid. This document includes detailed experimental protocols, quantitative data on polymer properties, and visualizations of synthetic pathways and structure-property relationships to guide researchers in the development of novel materials.

Introduction

This compound is a rigid, sulfur-containing aromatic dicarboxylic acid that serves as a valuable monomer for the synthesis of high-performance polymers. The unique bent and rigid structure of the thianthrene unit imparts exceptional thermal stability, and desirable electrochemical properties to the resulting polymers, making them suitable for a range of demanding applications, including advanced electronics, energy storage, and aerospace materials. This document outlines the synthesis of two major classes of polymers using this monomer: aromatic polyamides and conjugated microporous polymers.

Data Presentation: Properties of Thianthrene-Based Polymers

The incorporation of the 2,8-thianthrene dicarboxylic acid moiety into polymer backbones significantly influences their physical and chemical properties. Below is a summary of key quantitative data for thianthrene-based polyamides and conjugated microporous polymers.

Table 1: Thermal and Mechanical Properties of Aromatic Polyamides
Polymer TypeDiamine MonomerInherent Viscosity (dL/g)Glass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Thianthrene-based Polyamide4,4'-Oxydianiline1.29 - 2.39Not Reported> 40079 - 93 (analogue)1.7 - 2.6 (analogue)9 - 15 (analogue)
Thianthrene-based Polyamide1,4-Phenylenediamine1.29 - 2.39Not Reported> 400Data Not AvailableData Not AvailableData Not Available
Table 2: Properties of Thianthrene-Based Conjugated Microporous Polymers (CMPs)
Polymer NameSynthesis MethodBET Surface Area (m²/g)Td10 (°C)Char Yield at 800°C (%)Specific Capacitance (F/g)
PyPh-BZ-Th CMPSuzuki CouplingNot Specified540~70617 at 0.5 A/g
TPEHBZ-ThBS CMPSuzuki CouplingNot Specified>400>70410 mAh/g (LIB anode)
Table 3: Solubility of Thianthrene-Based Aromatic Polyamides
Polymer TypeSolventSolubility
Thianthrene-based PolyamideN-Methyl-2-pyrrolidone (NMP)Soluble
Dimethylacetamide (DMAc)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
m-CresolSoluble
Tetrahydrofuran (THF)Swells
Chloroform (CHCl₃)Swells

Note: Solubility can be influenced by the specific diamine used in the polymerization.

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamides via Direct Polycondensation (Yamazaki-Higashi Method)

This protocol describes the synthesis of aromatic polyamides from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline) using the Yamazaki-Higashi phosphorylation reaction.[2] This method avoids the need for moisture-sensitive acid chlorides.

Materials:

  • This compound (1.0 mmol)

  • Aromatic diamine (e.g., 4,4'-oxydianiline) (1.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (7.0 mL)

  • Pyridine (Py), anhydrous (0.5 mL)

  • Triphenyl phosphite (TPP) (2.0 mmol)

  • Calcium chloride (CaCl₂) (0.3 mmol)

  • Lithium chloride (LiCl) (0.2 mmol)

  • Methanol (MeOH)

  • Distilled water (H₂O)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.0 mmol), the aromatic diamine (1.0 mmol), CaCl₂ (0.3 mmol), and LiCl (0.2 mmol).

  • Add anhydrous NMP (7.0 mL) to the flask to dissolve the reactants.

  • Under a gentle stream of nitrogen, add anhydrous pyridine (0.5 mL) and triphenyl phosphite (2.0 mmol) to the reaction mixture.

  • Heat the mixture to 110°C and stir vigorously for 15 hours under a nitrogen atmosphere. The solution will become viscous as the polymer forms.

  • After cooling to room temperature, pour the viscous polymer solution into a stirred solution of distilled H₂O:MeOH (2:3 v/v).

  • A fibrous white precipitate of the polyamide will form. Continue stirring to ensure complete precipitation.

  • Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

  • Characterize the resulting polyamide by techniques such as FTIR, NMR, and viscometry.

Protocol 2: Synthesis of Thianthrene-Based Conjugated Microporous Polymer (CMP) via Suzuki Coupling

This protocol outlines the synthesis of a thianthrene-containing CMP using a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • 2,8-Dibromothianthrene (monomer A)

  • Aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid) (monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Anhydrous 1,4-dioxane (solvent)

  • Anhydrous toluene (solvent)

  • Deionized water

Procedure:

  • To a Schlenk flask, add 2,8-dibromothianthrene, the aromatic diboronic acid or ester, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and toluene to the flask via syringe.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 90°C and stir for 48-72 hours under an inert atmosphere. A solid precipitate will form.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the polymer sequentially with water, methanol, chloroform, and acetone to remove any unreacted monomers, catalyst residues, and oligomers.

  • Further purify the polymer by Soxhlet extraction with methanol and then chloroform for 24 hours each.

  • Dry the CMP product in a vacuum oven at 100°C overnight.

  • Characterize the polymer's porosity, thermal stability, and structure using techniques such as BET surface area analysis, TGA, and solid-state NMR.

Visualizations

Synthesis Workflow for Thianthrene-Based CMP

Synthesis_Workflow MonomerA 2,8-Dibromothianthrene Reaction Suzuki Coupling 90°C, 48-72h Inert Atmosphere MonomerA->Reaction MonomerB Aromatic Diboronic Acid MonomerB->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Dioxane/Toluene Solvent->Reaction Purification Filtration & Washing (Water, MeOH, CHCl3, Acetone) Reaction->Purification Soxhlet Soxhlet Extraction (MeOH, CHCl3) Purification->Soxhlet Drying Vacuum Drying 100°C Soxhlet->Drying CMP Thianthrene-based Conjugated Microporous Polymer Drying->CMP

Caption: Workflow for the synthesis of a thianthrene-based CMP via Suzuki coupling.

Structure-Property Relationships of Thianthrene-Based Polymers

Structure_Property Structure This compound Monomer Structure Rigid Rigid, Bent Backbone Structure->Rigid imparts Sulfur Sulfur Heteroatoms Structure->Sulfur contains Aromatic High Aromatic Content Structure->Aromatic provides Thermal High Thermal Stability (Td10 > 400°C) Rigid->Thermal Mechanical Good Mechanical Strength (High Modulus) Rigid->Mechanical Solubility Improved Solubility (in aprotic solvents) Rigid->Solubility disrupts packing Electrochemical Redox Activity (Energy Storage) Sulfur->Electrochemical Aromatic->Thermal Aromatic->Mechanical

Caption: Influence of the 2,8-thianthrene unit on key polymer properties.

References

Application Note: Step-by-Step Synthesis of 2,8-Disubstituted Thianthrene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 2,8-disubstituted thianthrene derivatives, a class of sulfur-containing heterocyclic compounds with significant applications in materials science, organic synthesis, and drug discovery. The protocols cover both symmetric and asymmetric substitution patterns, offering versatile routes for academic and industrial research. All procedures are accompanied by workflow diagrams and data tables to facilitate reproducibility and comparison.

Introduction

Thianthrene is a tricyclic organosulfur compound featuring a central 1,4-dithiin ring fused to two benzene rings. The molecule adopts a non-planar, folded "butterfly" conformation along the S-S axis.[1] This unique structure, combined with the redox activity of the sulfur atoms, makes thianthrene derivatives valuable scaffolds. They are utilized as building blocks for porous polymers, electrolytes in redox-flow batteries, and hole-transporting materials in organic electronics.[2][3] Furthermore, thianthrenium salts have emerged as powerful reagents for C-H functionalization and other complex organic transformations.[4][5]

This guide focuses on the synthesis of 2,8-disubstituted derivatives, providing two primary, step-by-step protocols for accessing these valuable compounds.

General Synthetic Strategies

The synthesis of 2,8-disubstituted thianthrenes can be broadly categorized into two approaches:

  • Direct Cyclization: Building the thianthrene core from appropriately substituted precursors. This method is often used for symmetrically substituted derivatives.

  • Post-Functionalization: Modifying a pre-existing thianthrene core. This is essential for creating asymmetrically substituted compounds.

The following diagram illustrates the general strategic workflow.

G cluster_0 Strategy 1: Direct Cyclization (Symmetric) cluster_1 Strategy 2: Post-Functionalization (Asymmetric) A1 Substituted Benzene Precursor (e.g., 4-substituted thiophenol) B1 Cyclization Reaction (e.g., Acid-catalyzed) A1->B1 C1 Symmetric 2,8-Disubstituted Thianthrene B1->C1 A2 Parent Thianthrene Core (or monosubstituted) B2 Selective Functionalization (e.g., Lithiation, Bromination) A2->B2 C2 Functionalized Intermediate (e.g., 2-Bromo-thianthrene) B2->C2 D2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C2->D2 E2 Asymmetric 2,8-Disubstituted Thianthrene D2->E2

Caption: General synthetic workflows for preparing thianthrene derivatives.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reagents such as fuming sulfuric acid and organolithium compounds are highly corrosive and reactive; handle with extreme care.

Protocol 1: Synthesis of Symmetric 2,8-Di-tert-butylthianthrene via Acid-Catalyzed Cyclization

This protocol describes a common method for synthesizing symmetrically substituted thianthrenes from an appropriately substituted thiophenol.

Methodology:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-tert-butylbenzenethiol (1.0 eq, e.g., 1.66 g, 10 mmol).

    • Cool the flask to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add fuming sulfuric acid (20% SO₃, ~5 mL) to the flask dropwise over 15 minutes with vigorous stirring. The reaction is exothermic and will likely change color.

    • Caution: Fuming sulfuric acid is extremely corrosive.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up and Quenching:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~50 g) in a 250 mL beaker with stirring.

    • A precipitate should form. Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Reduction (if oxides are formed):

    • Transfer the crude solid to a flask containing ethanol (~30 mL).

    • Add tin(II) chloride (SnCl₂) (2.0 eq) and heat the mixture to reflux for 2 hours to reduce any thianthrene oxide byproducts back to the desired thianthrene.[3]

  • Purification:

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent.

    • Purify the resulting solid by column chromatography on silica gel (eluting with hexane) or by recrystallization from a suitable solvent like ethanol or isopropanol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Asymmetric 2-(Trifluoromethyl)-8-phenylthianthrene

This multi-step protocol demonstrates the synthesis of an asymmetrically substituted derivative via post-functionalization of a brominated thianthrene intermediate.

Step 2a: Synthesis of 2-Bromothianthrene

  • Reaction Setup: In a fume hood, add thianthrene (1.0 eq) and a catalytic amount of iron powder (0.05 eq) to a flask containing dichloromethane (DCM).

  • Bromination: Cool the mixture to 0 °C. Slowly add bromine (1.1 eq) dropwise.

  • Execution: Allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography (silica, hexane) to isolate 2-bromothianthrene.

Step 2b: Suzuki Coupling to Install Phenyl Group

  • Reaction Setup:

    • To a Schlenk flask, add 2-bromothianthrene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction Execution:

    • Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.[6]

    • Monitor reaction completion by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over Na₂SO₄.

    • Concentrate the solvent and purify the residue by column chromatography (silica, hexane/ethyl acetate gradient) to yield 2-phenylthianthrene.

(Note: A similar sequence can be used to install the trifluoromethyl group on a different brominated thianthrene, or other cross-coupling methods can be employed for direct trifluoromethylation.)

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical results for the synthesis of various 2,8-disubstituted thianthrenes based on established literature.

Precursor(s)Reaction TypeKey ReagentsTemp (°C)Time (h)Yield (%)Reference
4-ChlorobenzenethiolAcid-catalyzed CyclizationFuming H₂SO₄, SnCl₂RT675-85[3]
4-MethylbenzenethiolAcid-catalyzed CyclizationFuming H₂SO₄, ZnRT580-90[7]
Benzene + S₂Cl₂Friedel-Crafts CyclizationAlCl₃RT1260-70[8]
2-Bromothianthrene + Arylboronic AcidSuzuki CouplingPd(PPh₃)₄, K₂CO₃901670-95[6]
Thianthrene Oxide + AreneThianthrenationTFAA25-802-465-90[9]

Application Workflow: C-H Functionalization using Thianthrenium Salts

Thianthrene derivatives can be oxidized to form electrophilic thianthrenium salts, which serve as powerful reagents for activating C-H bonds in other molecules for further functionalization.

G cluster_workflow Workflow: Arene Functionalization via Thianthrenation A Thianthrene Derivative B Oxidation (e.g., Electrochemical or Chemical) A->B C Thianthrene Radical Cation (Th+) B->C E C-H Thianthrenation C->E D Arene Substrate (Ar-H) D->E F Aryl Thianthrenium Salt (Ar-Th+) E->F G Nucleophile Addition (Nu-) F->G H Functionalized Arene (Ar-Nu) G->H

Caption: C-H functionalization workflow using a thianthrene-based reagent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,8-Thianthrenedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired 2,8-Disubstituted Thianthrene Precursor

Question: My reaction to introduce substituents at the 2 and 8 positions of thianthrene is resulting in a low yield of the desired product. What are the likely causes and how can I improve the yield?

Possible Causes & Solutions:

CauseRecommended Solutions
Poor Regioselectivity: Electrophilic substitution on the thianthrene core often yields a mixture of isomers, with the 2,7- and 2,8-disubstituted products being common. This is a significant challenge in thianthrene chemistry.- Utilize a Regioselective C-H Thianthrenation: Consider a two-step approach involving the formation of a 2,8-bis(thianthrenium) salt, which has been shown to have high para-selectivity. This can then be converted to the dicarboxylic acid. - Directed Ortho-Metalation: If starting with a substituted thianthrene, a directing group can be used to favor substitution at the adjacent position, followed by subsequent manipulations.
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice can significantly impact the reaction outcome.- Temperature Control: For electrophilic substitutions, lower temperatures may enhance selectivity. - Catalyst Screening: For cross-coupling reactions to introduce carboxyl groups or their precursors, screen different catalysts and ligands to optimize the reaction.
Steric Hindrance: Bulky reagents may have difficulty accessing the 2 and 8 positions.- Reagent Selection: Choose less sterically hindered reagents where possible.
Problem 2: Difficulty in Separating this compound from its Isomers

Question: I have a mixture of thianthrene dicarboxylic acid isomers (likely 2,8- and 2,7-). How can I effectively separate them?

Possible Causes & Solutions:

CauseRecommended Solutions
Similar Physicochemical Properties: Isomers of thianthrene derivatives often have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging.- Fractional Crystallization: This can be an effective technique for separating isomers. Experiment with different solvent systems to find one that selectively crystallizes the desired 2,8-isomer. - Preparative HPLC: High-performance liquid chromatography on a preparative scale can be used for difficult separations, although it may be less practical for large quantities. - Derivatization: Convert the mixture of dicarboxylic acids to their corresponding esters (e.g., methyl or ethyl esters). The difference in properties between the isomeric esters may be more pronounced, facilitating separation by column chromatography. The purified ester can then be hydrolyzed back to the carboxylic acid.
Problem 3: Incomplete Oxidation of Precursor to Dicarboxylic Acid

Question: I am attempting to oxidize a 2,8-dialkylthianthrene precursor to the dicarboxylic acid, but the reaction is incomplete or yields byproducts. What can I do?

Possible Causes & Solutions:

CauseRecommended Solutions
Insufficient Oxidizing Agent: The amount of oxidizing agent may not be sufficient for complete conversion.- Increase Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇).
Reaction Conditions Too Mild: The temperature or reaction time may be insufficient for the oxidation to go to completion.- Increase Temperature: Carefully increase the reaction temperature while monitoring for decomposition. - Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.
Oxidation of the Sulfur Atoms: The sulfur atoms in the thianthrene ring are susceptible to oxidation, leading to sulfoxides and sulfones.- Choice of Oxidant: Use an oxidizing agent that is selective for the oxidation of alkyl chains over sulfides, if possible. - Protecting Groups: In some cases, it may be necessary to protect the sulfur atoms before oxidation, although this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

A1: The primary challenge is achieving high regioselectivity. Electrophilic substitution reactions on the unsubstituted thianthrene ring often lead to a mixture of isomers, particularly the 2,7- and 2,8-disubstituted products, which can be difficult to separate.

Q2: Are there any spectroscopic methods to differentiate between the 2,8- and 2,7-isomers?

A2: Yes, NMR spectroscopy is a powerful tool for this. The symmetry of the 2,8-isomer will result in a simpler ¹H and ¹³C NMR spectrum compared to the less symmetric 2,7-isomer. Specifically, in the ¹H NMR spectrum of the 2,8-isomer, you would expect to see a more symmetrical pattern of signals for the aromatic protons.

Q3: Can I introduce the carboxylic acid groups directly onto the thianthrene ring?

A3: Direct carboxylation of thianthrene can be challenging and may lack regioselectivity. A more controlled approach is often preferred, such as a metal-catalyzed carboxylation of a pre-functionalized thianthrene, like a 2,8-dihalo- or 2,8-bis(thianthrenium)-thianthrene, with CO₂.[1]

Q4: What are the potential synthetic routes to this compound?

A4: Several routes can be envisioned, each with its own set of challenges:

  • Route A: C-H Functionalization and Carboxylation: This involves the regioselective thianthrenation of thianthrene to form a 2,8-disubstituted thianthrenium salt, followed by a copper-catalyzed carboxylation with CO₂.[1]

  • Route B: Diacylation and Oxidation: A Friedel-Crafts diacylation of thianthrene could potentially yield a 2,8-diacetylthianthrene, which can then be oxidized to the dicarboxylic acid (e.g., via haloform reaction followed by acidification). However, controlling the regioselectivity of the diacylation is a major challenge.

  • Route C: Oxidation of a 2,8-Dialkylthianthrene: If a 2,8-dialkylthianthrene can be synthesized selectively, the alkyl groups can be oxidized to carboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of this compound via C-H Thianthrenation and Carboxylation (Hypothetical)

This protocol is based on related, documented procedures for C-H thianthrenation and carboxylation of aryl thianthrenium salts and should be optimized for this specific synthesis.

Step 1: Synthesis of 2,8-Bis(thianthrenium) Thianthrene Salt

  • To a solution of thianthrene (1.0 equiv) in anhydrous acetonitrile, add thianthrene-5-oxide (2.2 equiv).

  • Cool the mixture to 0 °C and add trifluoroacetic anhydride (3.0 equiv) dropwise.

  • Slowly add a strong acid such as HBF₄·OEt₂ (2.5 equiv).

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by LC-MS.

  • Precipitate the product by adding diethyl ether.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the 2,8-bis(thianthrenium) thianthrene salt.

Step 2: Copper-Catalyzed Carboxylation

  • In a glovebox, charge a reaction vessel with the 2,8-bis(thianthrenium) thianthrene salt (1.0 equiv), CuCl (10 mol%), and a suitable ligand (e.g., a phenanthroline-based ligand, 20 mol%).

  • Add a polar aprotic solvent such as DMF or DMA.

  • Seal the vessel and purge with CO₂ (1 atm).

  • Stir the reaction at room temperature for 24-48 hours.

  • Upon completion, acidify the reaction mixture with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Representative Yields for a Two-Step Synthesis of this compound (Illustrative)

StepProductStarting MaterialTypical Yield (%)Purity (%)
12,8-Bis(thianthrenium) Thianthrene SaltThianthrene60-75>95
2This compound2,8-Bis(thianthrenium) Thianthrene Salt50-65>98 (after purification)

Note: These are illustrative yields based on analogous reactions and will require experimental optimization.

Visualizations

Logical Workflow for Troubleshooting Low Yields

troubleshooting_low_yield start Low Yield of 2,8-Disubstituted Product check_isomers Analyze Crude Product for Isomers (NMR, LC-MS) start->check_isomers isomers_present Isomer Mixture Detected check_isomers->isomers_present Yes no_isomers Single Isomer, Low Conversion check_isomers->no_isomers No optimize_regio Optimize for Regioselectivity: - Lower Temperature - Change Reagents/Catalyst - Use Directed Synthesis isomers_present->optimize_regio end Improved Yield optimize_regio->end optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Screen Catalysts/Solvents - Check Reagent Purity no_isomers->optimize_conditions purification_loss Significant Product Loss During Purification no_isomers->purification_loss No optimize_conditions->end optimize_purification Optimize Purification: - Alternative Chromatography - Recrystallization Study purification_loss->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low product yield.

Proposed Synthetic Pathway

synthetic_pathway cluster_start Starting Material cluster_step1 Step 1: C-H Thianthrenation cluster_step2 Step 2: Carboxylation Thianthrene Thianthrene Thianthrenation Thianthrene-5-oxide, TFAA, HBF4·OEt2 Thianthrene->Thianthrenation BisThianthrenium 2,8-Bis(thianthrenium) Thianthrene Salt Thianthrenation->BisThianthrenium Carboxylation CO2 (1 atm), CuCl, Ligand BisThianthrenium->Carboxylation FinalProduct This compound Carboxylation->FinalProduct

References

Technical Support Center: Synthesis of 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,8-Thianthrenedicarboxylic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a structured format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of this compound is often challenging due to the formation of its 2,7-isomer. A common strategy involves the synthesis of a mixture of isomers followed by separation. One documented approach is the nucleophilic aromatic substitution reaction of a dichlorinated benzamide derivative with a sulfur source, which leads to the formation of a mixture of thianthrene dicarboxylic acid isomers.[1] Other potential routes that can be explored include the direct carboxylation of a 2,8-disubstituted thianthrene precursor or the oxidation of a thianthrene with functional groups at the 2 and 8 positions that can be converted to carboxylic acids.

Q2: Why is the formation of the 2,7-isomer a significant issue in the synthesis of this compound?

A2: The formation of the 2,7-isomer is a major challenge because it has very similar physical and chemical properties to the desired 2,8-isomer. This similarity makes the separation and purification of the this compound difficult, often requiring advanced chromatographic techniques.[1] The concurrent formation of both isomers arises from the nature of the cyclization reaction during the synthesis of the thianthrene core.

Q3: What methods can be used to separate the 2,8- and 2,7-isomers of Thianthrenedicarboxylic acid?

A3: Due to their similar properties, separating the 2,8- and 2,7-isomers of Thianthrenedicarboxylic acid is a significant challenge. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for both analytical and preparative separation of these isomers.[1] This method utilizes a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase to achieve separation based on subtle differences in the polarity and hydrophobic interactions of the two isomers.

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: Potential side reactions during the synthesis of this compound, particularly via the nucleophilic aromatic substitution route, may include incomplete cyclization, formation of polymeric byproducts, and oxidation of the sulfur atoms in the thianthrene ring to sulfoxides or sulfones, especially if oxidizing conditions are present. Careful control of reaction conditions is crucial to minimize these side reactions.

Q5: How can I confirm the correct structure of the this compound isomer?

A5: The definitive confirmation of the 2,8-isomer requires advanced analytical techniques. X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a single crystal. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), particularly 2D-NMR techniques (like COSY and NOESY), can also be used to elucidate the substitution pattern on the thianthrene core by analyzing the coupling and spatial relationships between protons on the aromatic rings.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no yield of thianthrene dicarboxylic acids 1. Inactive reagents (e.g., sodium sulfide).2. Incorrect reaction temperature or time.3. Poor quality of the starting dichlorobenzamide derivative.1. Use freshly opened or properly stored sodium sulfide. Consider using a different sulfur source if issues persist.2. Optimize the reaction temperature and monitor the reaction progress using TLC or LC-MS.3. Purify the starting material before use.
Formation of a complex mixture of byproducts 1. Reaction temperature is too high, leading to decomposition or polymerization.2. Presence of oxygen leading to oxidation of the sulfur atoms.3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature and extend the reaction time.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Carefully control the molar ratios of the reactants.
Difficulty in separating the 2,8- and 2,7-isomers The isomers have very similar physical and chemical properties.[1]1. Employ preparative RP-HPLC for separation. Optimize the mobile phase composition and gradient for the best resolution.2. Consider derivatization of the carboxylic acid groups to esters, which may alter the chromatographic behavior and facilitate separation. The esters can then be hydrolyzed back to the acids.
Product is insoluble and difficult to handle Thianthrene dicarboxylic acids can have low solubility in common organic solvents.1. Use aprotic polar solvents such as DMF, DMAc, or DMSO for dissolution.2. Convert the dicarboxylic acid to a more soluble salt form by treating it with a base.

Experimental Protocols

Synthesis of Thianthrene Dicarboxylic Acid Isomer Mixture via Nucleophilic Aromatic Substitution

This protocol is based on the general principle of nucleophilic aromatic substitution to form the thianthrene core.[1] Note: This is a representative protocol and may require optimization.

Materials:

  • N,N-dimethyl-3,4-dichlorobenzamide

  • Sodium sulfide (Na₂S)

  • N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethyl-3,4-dichlorobenzamide in DMF under an inert atmosphere (e.g., nitrogen).

  • Add sodium sulfide to the solution. The molar ratio of the dichlorobenzamide to sodium sulfide should be optimized, typically around 2:1.

  • Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress via TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water and acidify with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum. The crude product will be a mixture of 2,7- and 2,8-thianthrene dicarboxylic acid isomers.

  • The final step of the synthesis involves the hydrolysis of the amide groups to carboxylic acids, which can be achieved under acidic or basic conditions, followed by purification.

Data Presentation

Table 1: Key Parameters for Synthesis and Separation

ParameterValue/RangeNotes
Synthesis
Reaction Temperature120 - 150 °COptimization is crucial to balance reaction rate and side reactions.
SolventN,N-dimethylformamide (DMF)Other polar aprotic solvents can be explored.
Reactant Ratio (Dichlorobenzamide:Na₂S)~2:1Stoichiometry should be carefully controlled.
Purification
Separation MethodReverse-Phase HPLCEffective for isomer separation.[1]
Stationary PhaseC18A common choice for RP-HPLC.
Mobile PhaseGradient of polar organic solvent (e.g., acetonitrile or methanol) and water with an acidic modifier (e.g., formic acid or TFA).The gradient needs to be optimized for baseline separation of the isomers.

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Reactants Mixing (N,N-dimethyl-3,4-dichlorobenzamide + Na2S in DMF) B 2. Cyclization Reaction (Heating under inert atmosphere) A->B C 3. Precipitation (Acidification with HCl) B->C D 4. Filtration and Drying C->D E 5. Hydrolysis of Amides D->E F Crude Isomer Mixture E->F Yields crude product G Preparative RP-HPLC F->G H Isolated 2,8-Isomer G->H Fraction 1 I Isolated 2,7-Isomer G->I Fraction 2 J Characterization (NMR, MS, X-ray) H->J

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G start Start Synthesis low_yield Low or No Yield? start->low_yield check_reagents Check Reagent Activity and Purity low_yield->check_reagents Yes complex_mixture Complex Mixture? low_yield->complex_mixture No optimize_conditions Optimize Temp./Time check_reagents->optimize_conditions optimize_conditions->complex_mixture lower_temp Lower Reaction Temp. complex_mixture->lower_temp Yes separation_issue Isomer Separation Issue? complex_mixture->separation_issue No use_inert_atm Use Inert Atmosphere lower_temp->use_inert_atm use_inert_atm->separation_issue optimize_hplc Optimize HPLC Method separation_issue->optimize_hplc Yes success Successful Synthesis separation_issue->success No derivatize Consider Derivatization optimize_hplc->derivatize derivatize->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

side reactions and byproducts in 2,8-Thianthrenedicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-Thianthrenedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of carboxyl groups or their precursors onto the thianthrene core. The two main strategies are:

  • Direct carboxylation or acylation of thianthrene: This typically involves a Friedel-Crafts type reaction where thianthrene is reacted with a carboxylating agent.

  • Oxidation of a 2,8-disubstituted thianthrene precursor: This involves the synthesis of a thianthrene molecule with substituents at the 2 and 8 positions that can be subsequently oxidized to carboxylic acids, such as methyl or other alkyl groups.

Q2: What is the most significant challenge in the synthesis of this compound?

A2: The primary challenge is controlling the regioselectivity of the substitution on the thianthrene ring. Electrophilic substitution reactions on thianthrene often yield a mixture of isomers, with the 2,7- and 2,8-disubstituted products being the most common.[1] Separating these isomers can be difficult due to their similar physical and chemical properties.[1]

Q3: Why is a mixture of 2,7- and 2,8-isomers formed during the synthesis?

A3: The sulfur atoms in the thianthrene ring direct incoming electrophiles to the positions that are para to them, which are positions 2, 3, 7, and 8. The electronic and steric properties of the thianthrene nucleus do not strongly favor substitution at the 2 and 8 positions over the 2 and 7 positions, often leading to the formation of a product mixture. The exact ratio of isomers can be influenced by reaction conditions such as the catalyst, solvent, and temperature.

Q4: Are there methods to improve the yield of the desired 2,8-isomer?

A4: Achieving high regioselectivity for the 2,8-isomer is challenging. Research into directed C-H functionalization of aromatic compounds is an active area, and the use of specific directing groups or catalysts might offer a route to improved selectivity. However, for classical electrophilic substitution reactions, obtaining a mixture of isomers is a common outcome.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired product - Inactive catalyst in Friedel-Crafts reaction.- Insufficient reaction temperature or time.- Poor quality of starting materials.- Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous.- Optimize reaction temperature and monitor the reaction progress using techniques like TLC or HPLC.- Purify starting materials (thianthrene, acylating/alkylating agent) before use.
Formation of a complex mixture of products - Lack of regioselectivity in the substitution reaction.- Over-reaction or side reactions under harsh conditions.- Expect a mixture of 2,7- and 2,8-isomers as a primary outcome.[1]- Employ milder reaction conditions (lower temperature, shorter reaction time) to minimize side reactions.- Consider a synthetic route that builds the substituted benzene rings first and then forms the thianthrene core.
Difficulty in separating the 2,8-isomer from the 2,7-isomer - Similar polarity and solubility of the isomers.- Separation can be a significant challenge.[1]- Attempt fractional crystallization from a suitable solvent system.- Utilize preparative High-Performance Liquid Chromatography (HPLC) for separation.[1]- Consider derivatization of the carboxylic acid mixture to esters, which may have different chromatographic properties, followed by separation and hydrolysis.
Incomplete oxidation of precursor (e.g., 2,8-dimethylthianthrene) - Insufficient amount of oxidizing agent.- Inadequate reaction time or temperature.- Use a stoichiometric excess of the oxidizing agent (e.g., KMnO₄).- Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction for the disappearance of the starting material.
Formation of over-oxidation byproducts - Harsh oxidation conditions leading to ring cleavage or other degradations.- Use controlled oxidation conditions. For example, with KMnO₄, maintain a basic pH and moderate temperature.- Consider using a milder oxidizing agent.
Product is insoluble and difficult to purify - Dicarboxylic acids can have low solubility in many organic solvents.- Purification may require dissolving the product in a basic aqueous solution (e.g., with NaHCO₃ or NaOH), filtering to remove insoluble impurities, and then re-precipitating the dicarboxylic acid by adding acid.- Recrystallization from a high-boiling point polar solvent (e.g., DMF, DMSO) might be possible.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Thianthrene (Hypothetical)

This method aims to introduce two acyl groups that can be subsequently oxidized to carboxylic acids.

Reaction Scheme:

Experimental Workflow:

cluster_reaction Friedel-Crafts Acylation cluster_oxidation Oxidation thianthrene Thianthrene reaction_mixture Reaction Mixture thianthrene->reaction_mixture acetyl_chloride Acetyl Chloride acetyl_chloride->reaction_mixture alcl3 AlCl₃ (catalyst) alcl3->reaction_mixture solvent Inert Solvent (e.g., CS₂, Nitrobenzene) solvent->reaction_mixture hydrolysis Aqueous Workup (HCl/Ice) reaction_mixture->hydrolysis product_mixture Crude Diacetylthianthrene Isomers hydrolysis->product_mixture diacetyl_isomers Diacetylthianthrene Mixture product_mixture->diacetyl_isomers Purification (Column Chromatography) oxidation_mixture Oxidation Reaction diacetyl_isomers->oxidation_mixture oxidant Oxidizing Agent (e.g., KMnO₄) oxidant->oxidation_mixture acidification Acidification oxidation_mixture->acidification final_product 2,8/2,7-Thianthrenedicarboxylic Acid Mixture acidification->final_product

Caption: Workflow for the synthesis of thianthrenedicarboxylic acids via Friedel-Crafts acylation followed by oxidation.

Method 2: Oxidation of 2,8-Dimethylthianthrene

This method relies on the synthesis of the specific 2,8-dimethylthianthrene precursor, which is then oxidized.

Reaction Scheme:

Experimental Workflow:

cluster_oxidation Permanganate Oxidation dmt 2,8-Dimethylthianthrene reaction Heat under Reflux dmt->reaction kmno4 KMnO₄ in aq. Pyridine/Base kmno4->reaction filtration Filter MnO₂ reaction->filtration acidification Acidify Filtrate (HCl) filtration->acidification precipitation Precipitate Product acidification->precipitation purification Recrystallization precipitation->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound by oxidation of 2,8-dimethylthianthrene.

Side Reactions and Byproducts

The primary "byproduct" in the synthesis of this compound is often its constitutional isomer, 2,7-Thianthrenedicarboxylic acid .[1]

Logical Relationship of Isomer Formation:

cluster_reaction Electrophilic Substitution on Thianthrene cluster_products Product Mixture thianthrene Thianthrene intermediate Wheland Intermediate thianthrene->intermediate Attack at C2/C8 or C2/C7 electrophile Electrophile (E⁺) electrophile->intermediate isomer_2_8 2,8-Disubstituted Thianthrene intermediate->isomer_2_8 Deprotonation isomer_2_7 2,7-Disubstituted Thianthrene intermediate->isomer_2_7 Deprotonation final_product_2_8 This compound isomer_2_8->final_product_2_8 Further Reaction (e.g., Oxidation) final_product_2_7 2,7-Thianthrenedicarboxylic Acid (Byproduct) isomer_2_7->final_product_2_7 Further Reaction (e.g., Oxidation)

References

optimizing reaction conditions for 2,8-Thianthrenedicarboxylic acid polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 2,8-Thianthrenedicarboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the polymerization of this compound?

A1: The polymerization of this compound can present several challenges, primarily stemming from the monomer's rigid and non-planar structure. This can lead to issues with solubility of both the monomer and the resulting polymer, potentially causing premature precipitation and limiting the achievable molecular weight. Furthermore, the reactivity of the carboxylic acid groups can be influenced by the electron-rich thianthrene core, requiring careful optimization of catalysts and reaction conditions.

Q2: How can I improve the solubility of the polymer during synthesis?

A2: Improving solubility is crucial for achieving high molecular weight polymers. Strategies include:

  • Solvent Selection: Employing high-boiling point polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often with the addition of salts like lithium chloride (LiCl) to enhance solubility.[1][2]

  • Co-monomer Choice: Incorporating flexible co-monomers, such as long-chain aliphatic diols or diamines, can disrupt the polymer chain's rigidity and improve solubility.

  • Temperature Control: Maintaining an optimal reaction temperature is critical. While higher temperatures can increase solubility, they may also lead to side reactions or degradation.

Q3: What types of catalysts are effective for the polymerization of this compound?

A3: For polycondensation reactions involving dicarboxylic acids, various catalysts can be employed. For polyamide synthesis, a combination of triphenyl phosphite and pyridine is a reported effective system.[2] For polyester synthesis, common catalysts include:

  • Acid Catalysts: Strong Brønsted acids or Lewis acids can be effective.[3][4][5]

  • Tin-based Catalysts: Organotin compounds are widely used in polyesterification.

  • Titanium-based Catalysts: Titanium alkoxides, such as titanium(IV) isopropoxide, are also common choices.[6]

The choice of catalyst will depend on the co-monomer and the desired polymer properties.

Q4: How can I control the molecular weight of the resulting polymer?

A4: Controlling the molecular weight is essential for tailoring the polymer's properties. Key factors include:

  • Stoichiometry: Precise control over the molar ratio of the dicarboxylic acid and the co-monomer (e.g., diol or diamine) is critical. An excess of one monomer will limit the chain growth.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures generally lead to higher molecular weights, but this must be balanced against potential degradation.

  • Removal of Byproducts: Efficient removal of the condensation byproduct (e.g., water) is necessary to drive the reaction towards the formation of high molecular weight polymer.[7][8] This is often achieved by applying a vacuum during the later stages of the polymerization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Polymer Yield - Incomplete reaction. - Premature precipitation of the polymer. - Loss of monomer during handling.- Increase reaction time and/or temperature. - Use a better solvent system or add solubilizing agents (e.g., LiCl).[1][2] - Ensure accurate weighing and transfer of monomers.
Low Molecular Weight - Inefficient removal of condensation byproduct (e.g., water). - Imbalance in monomer stoichiometry. - Presence of monofunctional impurities. - Insufficient catalyst activity.- Apply a high vacuum during the later stages of polymerization.[2] - Carefully control the molar ratio of monomers. - Purify monomers to remove any monofunctional species. - Increase catalyst concentration or switch to a more active catalyst.
Polymer Discoloration - Thermal degradation at high temperatures. - Side reactions involving the thianthrene moiety. - Oxidation of the reactants or polymer.- Lower the reaction temperature and extend the reaction time. - Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). - Use purified and degassed solvents and monomers.
Gel Formation - Presence of trifunctional impurities in the monomers. - Side reactions leading to cross-linking at high temperatures.- Ensure high purity of the this compound and co-monomer. - Optimize the reaction temperature to avoid side reactions.

Experimental Protocols

Protocol 1: Synthesis of Polyamides via Direct Polycondensation

This protocol is adapted from the synthesis of thianthrene-based polyamides.[2]

  • Monomer Preparation: Purify this compound by fractional recrystallization from a suitable solvent like a DMAc/acetic acid mixture to remove any isomeric impurities.[2] Dry the purified monomer under vacuum.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound and an equimolar amount of a purified aromatic diamine (e.g., 4,4'-oxydianiline).

  • Solvent and Catalyst Addition: Add N-methyl-2-pyrrolidinone (NMP) as the solvent, followed by triphenyl phosphite and pyridine as the catalyst system.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) and stir under a nitrogen atmosphere for several hours.

  • Polymer Isolation: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Filter the polymer, wash it thoroughly with water and methanol to remove residual solvent and catalyst, and dry it under vacuum.

Protocol 2: Synthesis of Polyesters via Melt Polycondensation

This is a general protocol for polyester synthesis that can be adapted for this compound.

  • Monomer and Catalyst Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge this compound, a slight excess of a diol (e.g., 1,4-butanediol), and the chosen catalyst (e.g., an inorganic acid or a metal-based catalyst).[2]

  • Esterification Stage: Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate the esterification reaction (e.g., 150-190 °C). Water will be evolved and collected.

  • Polycondensation Stage: After the initial water evolution ceases, gradually increase the temperature and apply a vacuum to facilitate the removal of the diol and drive the polymerization to completion.

  • Polymer Recovery: Once the desired viscosity is reached, cool the reactor and extrude or dissolve the polymer for further processing.

Data Presentation

Table 1: Effect of Reaction Conditions on Polyamide Inherent Viscosity

Based on data for Thianthrene-2,7- and -2,8-dicarboxylic acid polyamides.[2]

Diamine Co-monomerPolymerization SolventInherent Viscosity (dL/g)
4,4'-OxydianilineNMP1.29 - 2.39
1,4-PhenylenediamineNMP1.56 - 1.95

Inherent viscosity is an indicator of polymer molecular weight.

Table 2: General Temperature Ranges for Polyester Synthesis
StageTemperature Range (°C)PressurePurpose
Esterification150 - 220AtmosphericInitial reaction and removal of water.
Polycondensation220 - 280Vacuum (<1 mmHg)Increase molecular weight by removing diol.

These are general ranges and should be optimized for the specific monomers and catalyst used.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Polymer Purification cluster_characterization Characterization monomer_prep Monomer Purification reaction_setup Reaction Setup monomer_prep->reaction_setup polymerization Polymerization reaction_setup->polymerization precipitation Precipitation polymerization->precipitation Polymer Solution washing Washing precipitation->washing drying Drying washing->drying characterization Analysis (e.g., NMR, GPC, DSC) drying->characterization Purified Polymer

Caption: Experimental workflow for the synthesis and purification of polymers from this compound.

troubleshooting_logic start Low Molecular Weight Polymer Obtained q1 Is monomer stoichiometry accurate? start->q1 a1_yes Check for impurities q1->a1_yes Yes a1_no Recalculate and repeat q1->a1_no No q2 Was byproduct removal efficient? a1_yes->q2 a2_yes Increase reaction time/temperature q2->a2_yes Yes a2_no Improve vacuum/distillation q2->a2_no No

Caption: A logic diagram for troubleshooting low molecular weight in polymerization reactions.

References

Technical Support Center: Synthesis of MOFs with 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 2,8-Thianthrenedicarboxylic acid linker. The rigid and sulfur-containing nature of this linker can present unique challenges, primarily related to achieving high crystallinity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the crystallinity of MOFs synthesized with this compound?

A1: Several factors critically influence the crystallinity of MOFs. These include the choice of solvent, reaction temperature, reaction time, modulator concentration, and the metal-to-linker ratio. The rigid nature of the this compound linker can make nucleation and crystal growth sensitive to these parameters.

Q2: I am observing a complete lack of crystalline product, resulting only in an amorphous precipitate. What are the likely causes?

A2: The formation of an amorphous product suggests that the nucleation rate is too high, preventing the ordered growth of crystals. This can be caused by excessively high concentrations of reactants, a suboptimal solvent system that leads to poor solubility of the linker or metal salt, or a reaction temperature that is either too high or too low.

Q3: My Powder X-Ray Diffraction (PXRD) pattern shows broad peaks, indicating poor crystallinity. How can I improve this?

A3: Broad PXRD peaks are a common sign of poorly crystalline or nanocrystalline material. To sharpen these peaks, you can try several approaches:

  • Slowing down the reaction rate: This can be achieved by lowering the reaction temperature or using a co-solvent system to better control the solubility of the precursors.

  • Introducing a modulator: A monocarboxylic acid, such as acetic acid or formic acid, can compete with the dicarboxylic linker for coordination to the metal center. This modulation can slow down the formation of the framework, allowing for more ordered crystal growth.

  • Extending the reaction time: Allowing the synthesis to proceed for a longer duration can sometimes promote the growth of larger, more well-defined crystals.

Q4: Can the sulfur atoms in the this compound linker interfere with the MOF synthesis?

A4: Yes, the sulfur atoms in the thianthrene core can potentially coordinate to the metal centers, leading to undesired coordination modes or the formation of impurities. This is particularly relevant for softer metal ions. Using hard metal ions, such as Zr(IV) or Cr(III), can favor coordination with the carboxylate groups. Additionally, careful control of the synthesis conditions can help direct the formation of the desired framework.

Q5: What is the role of a modulator in the synthesis, and how do I choose the right one?

A5: A modulator is a substance, typically a monocarboxylic acid, that competes with the linker for coordination to the metal ions. This competition slows down the nucleation process, leading to the formation of fewer, larger, and more crystalline particles. The choice and concentration of the modulator are critical. Common modulators include formic acid, acetic acid, and benzoic acid. The optimal modulator and its concentration often need to be determined empirically for a new MOF system.

Troubleshooting Guide for Poor Crystallinity

The following table summarizes common issues encountered during the synthesis of MOFs with this compound and provides potential causes and solutions.

Issue Observed (via PXRD)Probable Cause(s)Recommended Solution(s)
No diffraction peaks (amorphous product) - Reaction rate is too fast. - Poor solubility of linker or metal salt. - Suboptimal temperature.- Decrease reactant concentrations. - Try a different solvent or a co-solvent system (e.g., DMF/ethanol). - Systematically vary the reaction temperature.
Broad, poorly defined peaks - Rapid nucleation leading to small crystallites. - Presence of structural defects. - Insufficient reaction time for crystal growth.- Introduce a modulator (e.g., acetic acid). - Decrease the reaction temperature. - Increase the reaction time.
Peaks corresponding to known impurities - Unreacted starting materials. - Formation of a dense, non-porous phase. - Side reactions involving the sulfur atoms of the linker.- Adjust the metal-to-linker ratio. - Modify the solvent system. - Ensure high purity of the this compound.
Inconsistent results between batches - Slight variations in experimental conditions. - Inconsistent heating/cooling rates. - Water content in solvents.- Precisely control all reaction parameters. - Use a programmable oven for controlled heating and cooling. - Use anhydrous solvents.

Experimental Protocols

General Solvothermal Synthesis Protocol for a Zr-based MOF with this compound

This protocol is a starting point and may require optimization.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Modulator (e.g., Acetic Acid)

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 0.1 mmol) in 5 mL of DMF.

  • In a separate vial, dissolve this compound (e.g., 0.1 mmol) in 5 mL of DMF. Sonication may be required to aid dissolution.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Add the modulator to the reaction mixture. The amount of modulator can be varied (e.g., 10 to 100 equivalents with respect to the linker).

  • Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 to 72 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting solid product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 times) and then with a solvent suitable for activation, such as ethanol (3 times).

  • Dry the product under vacuum to obtain the activated MOF.

Characterization:

  • The primary technique to assess crystallinity is Powder X-Ray Diffraction (PXRD).

  • Thermogravimetric Analysis (TGA) can be used to determine the thermal stability and solvent content.

  • Gas adsorption measurements (e.g., N₂ at 77 K) can be used to determine the porosity of the material.

Visualizations

Troubleshooting Workflow for Poor Crystallinity

TroubleshootingWorkflow Start Poor Crystallinity Observed (Broad or No PXRD Peaks) Check_Concentration Are reactant concentrations too high? Start->Check_Concentration Reduce_Concentration Decrease reactant concentrations Check_Concentration->Reduce_Concentration Yes Check_Temperature Is the reaction temperature optimal? Check_Concentration->Check_Temperature No End Improved Crystallinity Reduce_Concentration->End Vary_Temperature Systematically vary temperature (e.g., ± 20°C) Check_Temperature->Vary_Temperature No Check_Modulator Is a modulator being used? Check_Temperature->Check_Modulator Yes Vary_Temperature->End Add_Modulator Introduce a modulator (e.g., Acetic Acid) Check_Modulator->Add_Modulator No Vary_Modulator Vary modulator type and concentration Check_Modulator->Vary_Modulator Yes Check_Solvent Is the solvent system appropriate? Check_Modulator->Check_Solvent If still poor Add_Modulator->End Vary_Modulator->End Change_Solvent Try a different solvent or co-solvent Check_Solvent->Change_Solvent No Check_Time Is the reaction time sufficient? Check_Solvent->Check_Time Yes Change_Solvent->End Increase_Time Increase reaction time Check_Time->Increase_Time No Check_Time->End Yes Increase_Time->End

Caption: A flowchart for troubleshooting poor crystallinity in MOF synthesis.

General Solvothermal Synthesis Workflow

MOFSynthesisWorkflow Start Start: Prepare Precursor Solutions Metal_Solution Dissolve Metal Salt in Solvent Start->Metal_Solution Linker_Solution Dissolve this compound in Solvent (with sonication if needed) Start->Linker_Solution Combine Combine Solutions in Autoclave Metal_Solution->Combine Linker_Solution->Combine Add_Modulator Add Modulator (Optional) Combine->Add_Modulator Heating Seal and Heat in Oven (Controlled Temperature and Time) Add_Modulator->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Isolate Product (Centrifugation/Filtration) Cooling->Isolation Washing Wash with Fresh Solvent Isolation->Washing Activation Solvent Exchange and Drying under Vacuum Washing->Activation Characterization Characterize Product (PXRD, TGA, etc.) Activation->Characterization

Caption: A general workflow for the solvothermal synthesis of MOFs.

preventing decarboxylation during polymerization of 2,8-Thianthrenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing decarboxylation during the polymerization of 2,8-thianthrenedicarboxylic acid.

Troubleshooting Guide: Preventing Decarboxylation

Undesired decarboxylation during the polymerization of this compound can lead to polymers with lower molecular weight, altered properties, and inconsistent results. This guide addresses common issues and provides systematic troubleshooting steps.

Issue 1: Low Molecular Weight of the Final Polymer

  • Possible Cause: Decarboxylation of the this compound monomer, leading to chain termination.

  • Troubleshooting Steps:

    • Reaction Temperature: High temperatures can promote decarboxylation.[1] Attempt the polymerization at a lower temperature. If using a melt polymerization technique, consider switching to a solution-based method which typically allows for lower reaction temperatures.[2]

    • Monomer Activation: Instead of using the free dicarboxylic acid, convert it to a more reactive derivative like a diacid chloride or an activated ester. This allows for polymerization to occur at lower temperatures, minimizing the risk of decarboxylation.[3]

    • Catalyst Choice: For polyester synthesis, consider using mild catalysts such as certain metal triflates that can promote polycondensation at lower temperatures.[3] For polyamide synthesis, direct polycondensation can be facilitated by activating agents.[4]

    • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation. Optimize the reaction time to achieve the desired molecular weight without significant side reactions.

Issue 2: Gas Evolution (CO2) During Polymerization

  • Possible Cause: Decarboxylation is occurring. A carboxyl group is being removed from the monomer, releasing carbon dioxide.[5][6]

  • Troubleshooting Steps:

    • Confirm Gas Identity: If possible, analyze the evolved gas to confirm it is CO2.

    • Implement Temperature Reduction: Immediately lower the reaction temperature.

    • Solvent Effects: The choice of solvent can influence decarboxylation rates. Aprotic polar solvents are common for polycondensation reactions.[2][7] Consider screening different solvents to identify one that may disfavor the decarboxylation pathway.

    • pH Control: In aqueous or protic media, the pH can influence the rate of decarboxylation. While most high-performance polymer syntheses are conducted in aprotic solvents, if any acidic or basic catalysts or additives are used, their effect on decarboxylation should be considered.

Issue 3: Inconsistent Polymer Properties and Batch-to-Batch Variation

  • Possible Cause: Varying degrees of decarboxylation between different polymerization runs.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all reaction parameters (temperature, time, monomer purity, solvent purity, atmosphere) are strictly controlled and documented for each experiment.

    • Monomer Quality: Ensure the this compound is of high purity. Impurities could catalyze decarboxylation.

    • Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that could be initiated by oxygen or moisture, which might indirectly promote decarboxylation.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound typically start to decarboxylate?

A1: The exact temperature for the onset of decarboxylation of this compound is not widely published. However, aromatic carboxylic acids, in general, can undergo decarboxylation at elevated temperatures, often above 200 °C.[1] The specific temperature can be influenced by the presence of catalysts, the solvent, and the electronic nature of the aromatic ring. It is recommended to determine the thermal stability of your specific monomer using techniques like Thermogravimetric Analysis (TGA).

Q2: How can I detect if decarboxylation has occurred in my polymer?

A2: Several analytical techniques can be employed:

  • FTIR Spectroscopy: Look for a decrease in the intensity of the carboxylic acid carbonyl peak (~1700 cm⁻¹) and the potential appearance of new peaks corresponding to the decarboxylated thianthrene structure.

  • NMR Spectroscopy: ¹H and ¹³C NMR can reveal changes in the aromatic substitution pattern and the disappearance of the carboxylic acid proton/carbon signals.

  • Mass Spectrometry: Analysis of the polymer digest or byproducts may show fragments corresponding to the decarboxylated monomer.

  • Elemental Analysis: A lower than expected oxygen content in the final polymer could indicate the loss of CO₂.

Q3: What is the best method to polymerize this compound to avoid decarboxylation?

A3: Low-temperature solution polycondensation is generally the preferred method.[2] This involves converting the dicarboxylic acid to a more reactive diacid chloride. The diacid chloride can then be reacted with a suitable diamine or diol at or below room temperature to form a polyamide or polyester, respectively. This approach avoids the high temperatures typically required for melt polymerization.

Q4: Can I use activating agents for direct polyamide synthesis from this compound?

A4: Yes, using activating agents is a viable strategy for promoting amide bond formation under milder conditions, which can help prevent decarboxylation.[4] Various activating agents, such as those based on phosphonium or guanidinium salts, can be used to facilitate the direct reaction between the carboxylic acid and an amine.[4]

Data Presentation

To systematically optimize your polymerization conditions and minimize decarboxylation, we recommend maintaining a detailed experimental log. The following table provides a template for tracking key parameters and outcomes.

Experiment ID Polymerization Method Temperature (°C) Reaction Time (h) Monomer Derivative Catalyst/Activating Agent Solvent Polymer Molecular Weight (Mn) Evidence of Decarboxylation (e.g., FTIR, NMR)

Experimental Protocols

Protocol 1: Synthesis of 2,8-Thianthrenedicarbonyl Dichloride

This protocol describes the conversion of this compound to its diacid chloride, a crucial step for low-temperature polyamidation.

  • Materials: this compound, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic amount), dry toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound in an excess of thionyl chloride and a small amount of dry toluene.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Heat the mixture to reflux and maintain until the solid has completely dissolved and gas evolution (HCl and SO₂) has ceased.

    • Remove the excess thionyl chloride and toluene under reduced pressure.

    • Recrystallize the crude 2,8-thianthrenedicarbonyl dichloride from a suitable dry, non-polar solvent to obtain the purified product.

    • Confirm the structure and purity using FTIR and melting point analysis.

Protocol 2: Low-Temperature Solution Polyamidation

This protocol outlines the synthesis of a polyamide from 2,8-thianthrenedicarbonyl dichloride and an aromatic diamine.

  • Materials: 2,8-thianthrenedicarbonyl dichloride, an aromatic diamine (e.g., 4,4'-oxydianiline), a dry aprotic polar solvent (e.g., N,N-dimethylacetamide, DMAc), and an acid scavenger (e.g., pyridine or triethylamine).

  • Procedure:

    • Dissolve the aromatic diamine in dry DMAc in a flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath (0-5 °C).

    • In a separate flask, dissolve the 2,8-thianthrenedicarbonyl dichloride in dry DMAc.

    • Add the diacid chloride solution dropwise to the stirred diamine solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.

Visualizations

Decarboxylation_Mechanism cluster_0 Decarboxylation of an Aromatic Dicarboxylic Acid A R(COOH)₂ (Aromatic Dicarboxylic Acid) B Heat (Δ) A->B C R-H (Decarboxylated Product) B->C D 2 CO₂ (Carbon Dioxide) B->D

Caption: General mechanism of thermal decarboxylation.

Polymerization_Workflow cluster_workflow Recommended Workflow for Polyamide Synthesis start Start: 2,8-Thianthrene dicarboxylic acid step1 Step 1: Convert to Diacid Chloride (e.g., with SOCl₂) start->step1 decarbox High Temperature (Potential Decarboxylation) start->decarbox Avoid direct polymerization of the dicarboxylic acid at high temperatures step2 Step 2: Purify Diacid Chloride step1->step2 step3 Step 3: Low-Temperature Solution Polymerization with Diamine step2->step3 step4 Step 4: Polymer Isolation and Purification step3->step4 end End: High Molecular Weight Polyamide step4->end

Caption: Workflow for minimizing decarboxylation during polyamide synthesis.

References

Technical Support Center: Synthesis of 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,8-thianthrenedicarboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and successful synthesis process.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, with guidance for scaling up the reaction.

Synthesis of this compound via Nucleophilic Aromatic Substitution

The recommended synthetic route involves a two-step process starting from 2,5-dichlorobenzoic acid. The first step is the conversion of the carboxylic acid to an amide, followed by a nucleophilic aromatic substitution reaction with a sulfur source to form the thianthrene core.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Thianthrene Formation cluster_purification Purification A 2,5-Dichlorobenzoic Acid C 2,5-Dichlorobenzoyl Chloride A->C SOCl2, Reflux B Thionyl Chloride E 2,5-Dichlorobenzamide C->E aq. NH3, 0°C D Ammonia Solution F 2,5-Dichlorobenzamide H Crude Thianthrene-2,8-dicarboxamide F->H Na2S, NMP, 180°C G Sodium Sulfide J Crude this compound H->J 1. NaOH, Reflux 2. HCl (aq) I Hydrolysis (NaOH, H2O/EtOH) K Crude Product J->K L Fractional Crystallization K->L M Pure this compound L->M N Isomeric Mixture (enriched in 2,7-isomer) L->N

Caption: Overall workflow for the synthesis of this compound.

Lab-Scale Synthesis Protocol (Targeting 5g of Product)

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Step 1: Amidation
2,5-Dichlorobenzoic Acid191.0110.0 g0.052 mol
Thionyl Chloride118.9715.0 mL0.206 mol
Aqueous Ammonia (28%)17.0350 mL-
Step 2: Thianthrene Formation
2,5-Dichlorobenzamide189.039.0 g0.048 mol
Sodium Sulfide (anhydrous)78.044.5 g0.058 mol
N-Methyl-2-pyrrolidone (NMP)99.13100 mL-
Step 3: Hydrolysis
Sodium Hydroxide40.0010.0 g0.250 mol
Ethanol46.0750 mL-
Water18.02150 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

Step 1: Synthesis of 2,5-Dichlorobenzamide

  • In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add 2,5-dichlorobenzoic acid (10.0 g) and thionyl chloride (15.0 mL).

  • Heat the mixture to reflux and maintain for 2 hours. The solid will dissolve to form a clear solution.

  • Allow the reaction to cool to room temperature and carefully add the reaction mixture dropwise to 100 mL of ice-cold concentrated aqueous ammonia in a beaker with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 80°C to yield 2,5-dichlorobenzamide.

Step 2: Synthesis of Thianthrene-2,8-dicarboxamide

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,5-dichlorobenzamide (9.0 g) and anhydrous sodium sulfide (4.5 g).

  • Add N-methyl-2-pyrrolidone (NMP, 100 mL) and heat the mixture to 180°C under a nitrogen atmosphere.

  • Maintain the temperature and stir for 12 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Hydrolysis to this compound

  • Transfer the crude thianthrene-2,8-dicarboxamide to a 500 mL round-bottom flask.

  • Add sodium hydroxide (10.0 g), ethanol (50 mL), and water (150 mL).

  • Heat the mixture to reflux for 8 hours.

  • Cool the solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2.

  • Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the crude this compound.

Scaled-Up Synthesis Protocol (Targeting 50g of Product)

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Step 1: Amidation
2,5-Dichlorobenzoic Acid191.01100.0 g0.523 mol
Thionyl Chloride118.97150 mL2.06 mol
Aqueous Ammonia (28%)17.03500 mL-
Step 2: Thianthrene Formation
2,5-Dichlorobenzamide189.0390.0 g0.476 mol
Sodium Sulfide (anhydrous)78.0445.0 g0.577 mol
N-Methyl-2-pyrrolidone (NMP)99.131 L-
Step 3: Hydrolysis
Sodium Hydroxide40.00100.0 g2.50 mol
Ethanol46.07500 mL-
Water18.021.5 L-
Hydrochloric Acid (conc.)36.46As needed-

Notes on Scaling Up:

  • Use a mechanically stirred reaction vessel for better mixing.

  • Monitor the temperature carefully, especially during the exothermic amidation step.

  • Ensure adequate ventilation and personal protective equipment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield of 2,5-dichlorobenzamide Incomplete reaction with thionyl chloride.Increase reflux time or use a slight excess of thionyl chloride.
Loss of product during workup.Ensure the ammonia solution is ice-cold to minimize solubility of the amide.
Low yield of thianthrene-2,8-dicarboxamide Inactive sodium sulfide.Use freshly opened or properly stored anhydrous sodium sulfide.
Reaction temperature too low.Ensure the reaction temperature is maintained at 180°C.
Presence of water in the reaction.Use anhydrous solvent and reagents.
Incomplete hydrolysis Insufficient sodium hydroxide or reaction time.Increase the amount of NaOH or extend the reflux time.
Formation of dark, tarry byproducts Side reactions at high temperatures.Ensure precise temperature control during the thianthrene formation step.
Oxidation of the sulfur atoms.Maintain a nitrogen atmosphere during the high-temperature reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: The overall yield for the three-step synthesis is typically in the range of 40-60%, depending on the purity of the starting materials and the efficiency of each step.

Q2: How can I confirm the formation of the desired 2,8-isomer?

A2: The product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The substitution pattern of the 2,8-isomer will give a distinct NMR spectrum compared to the 2,7-isomer.

Q3: What are the main impurities I might encounter?

A3: The primary impurity is the 2,7-thianthrenedicarboxylic acid isomer. Other potential impurities include unreacted starting materials and byproducts from side reactions, such as sulfoxides or sulfones if oxidation occurs.

Q4: Can I use a different sulfur source?

A4: While sodium sulfide is commonly used, other sulfur nucleophiles could potentially be employed. However, this may require significant optimization of the reaction conditions.

Q5: How do I purify the crude product to remove the 2,7-isomer?

A5: Fractional crystallization is a viable method for separating the isomers. Due to differences in their polarity and crystal packing, the 2,7- and 2,8-isomers will have different solubilities in certain solvents. A detailed protocol is provided below. For very high purity, preparative HPLC may be necessary.

Purification Protocol: Fractional Crystallization

This protocol is designed to separate the 2,8- and 2,7-thianthrenedicarboxylic acid isomers based on their differential solubility.

Hypothetical Solubility Data

IsomerSolubility in Acetic Acid (g/100mL) at 25°CSolubility in Acetic Acid (g/100mL) at 100°C
This compound0.55.0
2,7-Thianthrenedicarboxylic Acid0.88.0

Procedure:

  • Dissolve the crude isomeric mixture in a minimum amount of hot acetic acid (e.g., 100 mL per 5 g of crude product).

  • Slowly cool the solution to room temperature. The less soluble 2,8-isomer should crystallize out first.

  • Collect the crystals by vacuum filtration. This first crop will be enriched in the 2,8-isomer.

  • Concentrate the mother liquor by about half and cool again to obtain a second crop of crystals, which will be enriched in the 2,7-isomer.

  • Repeat the recrystallization process on the first crop of crystals using fresh hot acetic acid to further increase the purity of the this compound. The purity of each fraction should be monitored by HPLC or NMR.

Technical Support Center: Polymers Derived from 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polymers derived from 2,8-Thianthrenedicarboxylic acid.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may be encountered during experimentation with polymers derived from this compound.

Issue 1: Polymer Discoloration (Yellowing/Browning) Upon Storage or Processing

  • Question: My polymer, which was initially off-white, has turned yellow after being stored in the lab for a few weeks. What could be the cause?

  • Answer: This is likely due to the oxidation of the sulfur atoms in the thianthrene moiety. The thianthrene unit is susceptible to oxidation, which can form a colored radical cation or a sulfoxide.[1][2] This process can be accelerated by exposure to air (oxygen) and light. To mitigate this, store your polymer under an inert atmosphere (e.g., nitrogen or argon) and in a dark container or protected from light.

  • Question: I observed a significant color change in my polymer during melt processing at elevated temperatures. Is this also oxidation?

  • Answer: Yes, elevated temperatures can significantly accelerate thermo-oxidative degradation. In addition to the oxidation of the thianthrene unit, thermal degradation of the polymer backbone, especially if it's a polyester, can lead to the formation of chromophores.[3][4] Consider lowering the processing temperature if possible, or using a nitrogen purge in your processing equipment to minimize oxygen exposure. The addition of antioxidants could also be a potential solution.

Issue 2: Loss of Molecular Weight and Mechanical Properties

  • Question: My polymer's molecular weight, as measured by Gel Permeation Chromatography (GPC), has decreased after purification involving an aqueous workup. Why is this happening?

  • Answer: If your polymer is a polyester or polyamide, it is susceptible to hydrolytic degradation. The ester or amide linkages can be cleaved by water, especially in the presence of acidic or basic residues from the polymerization or purification steps.[5][6][7] Ensure all acidic or basic catalysts are thoroughly neutralized and removed. When using aqueous solutions, ensure they are neutral and minimize the polymer's exposure time to water. Drying the polymer thoroughly under vacuum is a critical final step.

  • Question: I am developing a drug delivery formulation, and my polymer is degrading faster than expected in my release studies. What factors could be influencing this?

  • Answer: The degradation rate of polyesters and polyamides is highly dependent on the pH and temperature of the surrounding medium.[6][8] Acidic or basic conditions can catalyze hydrolysis. For drug delivery applications, the local pH environment created by the drug itself or other excipients can influence stability. It is crucial to evaluate the polymer's stability in the specific formulation and release media.

Issue 3: Inconsistent or Unexpected Analytical Results

  • Question: The thermogravimetric analysis (TGA) of my polymer shows a multi-step degradation profile. What does this indicate?

  • Answer: A multi-step degradation in a TGA thermogram often points to different degradation mechanisms occurring at different temperatures. For polymers derived from this compound, an initial weight loss at a lower temperature could be due to the loss of a small molecule or a side group, while the major weight loss at higher temperatures would correspond to the degradation of the main polymer backbone. For instance, decarboxylation of any residual carboxylic acid end groups can occur at lower temperatures than the cleavage of the main chain aromatic ester or amide bonds.[9]

  • Question: My polymer is showing poor solubility after synthesis and purification. What could be the reason?

  • Answer: Poor solubility can arise from crosslinking reactions. In the context of thianthrene-based polymers, photo-induced crosslinking can occur, especially if the material is exposed to UV light.[10] Additionally, side reactions during polymerization at high temperatures can lead to branching and crosslinking. Ensure your reaction and storage conditions are well-controlled, particularly with respect to light and heat exposure.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected thermal stability of polymers derived from this compound?

    • A1: Fully aromatic polyesters and polyamides generally exhibit high thermal stability.[3] The onset of thermal degradation for polymers based on this compound is expected to be above 350°C, but this is highly dependent on the specific polymer structure (i.e., the diol or diamine used in the polymerization) and the purity of the polymer.

  • Q2: How does the oxidation of the thianthrene unit affect the polymer's properties?

    • A2: Oxidation of the sulfur atoms to sulfoxides or sulfones can alter the polymer's solubility, polarity, and thermal stability. It can also lead to changes in the polymer's electronic properties and may induce chain scission or crosslinking, thereby affecting its mechanical integrity.[1]

  • Q3: Are these polymers biodegradable?

    • A3: While polyesters and polyamides can be biodegradable, the presence of the rigid, aromatic thianthrene unit will likely make these polymers resistant to microbial degradation.[11] Hydrolytic degradation is the more probable pathway for breakdown, but this is generally a slow process for aromatic polyesters and polyamides under neutral environmental conditions.[6]

  • Q4: What are the best practices for storing these polymers long-term?

    • A4: For optimal long-term stability, polymers derived from this compound should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen or argon). This will minimize exposure to light, moisture, and oxygen, which are the primary drivers of photodegradation, hydrolysis, and oxidation.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to report stability studies on a polyester derived from this compound.

Table 1: Hydrolytic Stability - Molecular Weight Retention (%) after 30 days in Buffered Solutions

TemperaturepH 4.0pH 7.0pH 9.0
25°C 95%99%96%
50°C 80%92%82%
75°C 65%85%68%

Table 2: Thermal Stability - Onset of Decomposition (Td, 5% weight loss) by TGA

AtmosphereHeating RateTd (°C)
Nitrogen10°C/min410°C
Air10°C/min395°C

Table 3: Photostability - Change in Yellowness Index (YI) after 100 hours of UV Exposure

ConditionInitial YIFinal YI% Change
In Air 5.215.8+204%
Under N2 5.17.3+43%

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability

  • Sample Preparation: Prepare thin films (approx. 100 µm thick) of the polymer.

  • Buffer Preparation: Prepare buffer solutions at pH 4.0, 7.0, and 9.0.

  • Incubation: Immerse the polymer films in each buffer solution in sealed vials. Place the vials in ovens at controlled temperatures (e.g., 25°C, 50°C, and 75°C).

  • Time Points: At predetermined time points (e.g., 7, 14, 30, 60 days), remove a set of samples from each condition.

  • Analysis:

    • Thoroughly rinse the films with deionized water and dry them under vacuum until a constant weight is achieved.

    • Measure the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

    • Analyze changes in chemical structure using Fourier-Transform Infrared Spectroscopy (FTIR) by monitoring the ester/amide carbonyl peak and the formation of carboxylic acid and hydroxyl end groups.

Protocol 2: Evaluating Thermal Stability

  • Instrumentation: Use a Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Place 5-10 mg of the dried polymer in a TGA pan.

  • TGA Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

    • Perform the analysis under both a nitrogen and an air atmosphere.

  • Data Analysis: Determine the onset of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum degradation rates.

Visualizations

experimental_workflow Troubleshooting Workflow for Polymer Instability observe Observe Instability (e.g., color change, property loss) identify Identify Potential Cause observe->identify hypothesis Formulate Hypothesis (Oxidation, Hydrolysis, etc.) identify->hypothesis experiment Design & Conduct Targeted Experiment hypothesis->experiment analyze Analyze Results (GPC, TGA, FTIR, etc.) experiment->analyze confirm Confirm Cause analyze->confirm confirm->identify No mitigate Implement Mitigation Strategy (e.g., inert storage, additives) confirm->mitigate Yes retest Re-test Polymer Stability mitigate->retest resolve Issue Resolved retest->resolve

Caption: Troubleshooting workflow for diagnosing polymer stability issues.

degradation_pathway Potential Oxidative Degradation of Thianthrene Unit polymer Polymer Chain with Thianthrene Unit radical Thianthrene Radical Cation (Colored Species) polymer->radical 1e⁻ oxidation sulfoxide Thianthrene Sulfoxide polymer->sulfoxide oxidation oxidant [O] (Air, Light, Heat) oxidant->polymer degradation Potential Chain Scission or Crosslinking radical->degradation sulfone Thianthrene Sulfone sulfoxide->sulfone oxidation further_oxidation Further Oxidation sulfone->degradation

Caption: Simplified pathway for the oxidation of the thianthrene moiety.

stability_testing_logic Logical Flow for a Polymer Stability Study cluster_tests Accelerated Aging Tests start Define Polymer & Application stress Identify Potential Stress Factors (Heat, Light, Moisture, pH) start->stress protocol Develop Stability Protocol (ICH Guidelines, ASTM) stress->protocol thermal Thermal (TGA, DSC) protocol->thermal hydrolytic Hydrolytic (pH, Temp) protocol->hydrolytic photo Photolytic (UV/Vis Exposure) protocol->photo analysis Analyze Properties at Time Points (MW, Chemical, Mechanical) thermal->analysis hydrolytic->analysis photo->analysis kinetics Determine Degradation Kinetics analysis->kinetics shelf_life Predict Shelf-Life / Use-Life kinetics->shelf_life

Caption: Logical relationship of steps in a polymer stability assessment.

References

Validation & Comparative

A Comparative Analysis of 2,7- and 2,8-Thianthrenedicarboxylic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct properties of 2,7- and 2,8-thianthrenedicarboxylic acid, supported by experimental data and protocols.

Thianthrene, a sulfur-containing heterocyclic compound, and its derivatives are of growing interest in medicinal chemistry and materials science. The positional isomerism of substituents on the thianthrene core can significantly influence the molecule's physicochemical properties and, consequently, its biological activity and material applications. This guide provides a comparative overview of two key isomers: 2,7- and this compound.

Chemical Structures

The fundamental difference between the two isomers lies in the substitution pattern of the carboxylic acid groups on the thianthrene backbone.

2,7-Thianthrenedicarboxylic Acid: The carboxylic acid groups are positioned on opposite rings of the thianthrene structure at positions 2 and 7.

This compound: The carboxylic acid groups are located on the same aromatic ring at positions 2 and 8.

Physicochemical Properties: A Comparative Table

A direct comparison of the experimentally determined properties of these two isomers is crucial for their application. While data for the 2,7-isomer is more readily available, the 2,8-isomer is a known byproduct of its synthesis, making its characterization equally important.

Property2,7-Thianthrenedicarboxylic AcidThis compound
Molecular Formula C₁₄H₈O₄S₂C₁₄H₈O₄S₂
Molecular Weight 304.34 g/mol [1]304.34 g/mol
CAS Number 154341-96-5[1]Not readily available
Appearance Pale Yellow Solid[1]Data not available
Melting Point >300 °C[1]Data not available
Solubility Soluble in DMSO[1]Data not available
pKa Data not availableData not available

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of these isomers.

Synthesis of 2,7- and this compound

A common synthetic route to 2,7-thianthrenedicarboxylic acid involves the cyclization of a substituted benzene derivative. This reaction often yields a mixture of the 2,7- and 2,8-isomers.

Illustrative Synthesis Workflow:

Precursor Substituted Benzene Derivative Reaction Cyclization Reaction (e.g., with Sulfur monochloride) Precursor->Reaction Mixture Mixture of 2,7- and 2,8-isomers Reaction->Mixture Separation Isomer Separation (e.g., Fractional Crystallization or Chromatography) Mixture->Separation Isomer_2_7 2,7-Thianthrenedicarboxylic Acid Separation->Isomer_2_7 Major Product Isomer_2_8 2,8-Thianthrenedicarboxylic Acid Separation->Isomer_2_8 Minor Product

Caption: General synthesis workflow for thianthrene dicarboxylic acid isomers.

Protocol: A typical synthesis involves the reaction of a suitably substituted aromatic precursor with a sulfurizing agent. The resulting crude product, a mixture of the 2,7- and 2,8-isomers, requires purification. Due to their similar physical properties, separation can be challenging and may necessitate techniques such as fractional crystallization or preparative chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a powerful tool for distinguishing between the isomers. The symmetry of the 2,7-isomer will result in a simpler spectrum compared to the less symmetrical 2,8-isomer. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer. For carboxylic acids, the acidic proton typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule. The 2,7-isomer will show fewer signals in the aromatic region than the 2,8-isomer. The carboxyl carbon signal is expected in the range of 160-180 ppm.

Infrared (IR) Spectroscopy:

Both isomers will exhibit characteristic IR absorption bands for the carboxylic acid functional group:

  • A broad O-H stretching band in the region of 2500-3300 cm⁻¹.

  • A sharp C=O stretching band around 1700 cm⁻¹.

Mass Spectrometry (MS):

High-resolution mass spectrometry can be used to confirm the molecular formula (C₁₄H₈O₄S₂) by providing a highly accurate mass measurement.

Workflow for Isomer Characterization:

Sample Purified Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the characterization of thianthrene dicarboxylic acid isomers.

Determination of Physicochemical Properties

pKa Determination:

The acidity of the carboxylic acid groups can be determined by potentiometric titration.

Protocol:

  • Dissolve a known amount of the thianthrene dicarboxylic acid isomer in a suitable solvent (e.g., a mixture of water and an organic solvent like DMSO to ensure solubility).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution as a function of the volume of titrant added.

  • The pKa values can be determined from the titration curve, corresponding to the pH at the half-equivalence points.

Solubility Measurement:

The solubility of each isomer in various solvents can be determined using the shake-flask method.

Protocol:

  • Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature until equilibrium is reached.

  • Separate the undissolved solid by filtration or centrifugation.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Conclusion

The distinct substitution patterns of 2,7- and this compound are expected to lead to differences in their physicochemical properties, including acidity, solubility, and crystal packing. These differences can have significant implications for their use in drug design, where solubility and acidity are critical parameters, and in materials science, where molecular symmetry and packing influence material properties. Further experimental characterization of the 2,8-isomer is necessary to fully elucidate the structure-property relationships within this class of compounds and to unlock their full potential in various scientific applications.

References

Unraveling the Structural and Functional Diversity of Metal-Organic Frameworks Derived from Thianthrene Dicarboxylic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of Metal-Organic Frameworks (MOFs) synthesized from the 2,7-, 2,8-, and 4,9-isomers of thianthrene dicarboxylic acid reveals the profound impact of ligand isomerism on the resulting framework topology, porosity, and potential applications. This guide provides a comprehensive overview of their synthesis, structural characteristics, and performance metrics, offering valuable insights for researchers in materials science and drug development.

The strategic selection of organic linkers is a cornerstone in the design of MOFs with tailored properties. Thianthrene dicarboxylic acid, with its rigid and contorted V-shaped geometry, presents a compelling platform for the construction of novel porous materials. The positional isomerism of the carboxylic acid functional groups on the thianthrene backbone significantly influences the coordination environment and the ultimate three-dimensional architecture of the resulting MOFs. This report consolidates available data on MOFs derived from thianthrene-2,7-dicarboxylic acid, thianthrene-2,8-dicarboxylic acid, and thianthrene-4,9-dicarboxylic acid to facilitate a comparative understanding.

Synthesis and Structural Comparison

The synthesis of these MOFs typically employs solvothermal or hydrothermal methods, where the respective thianthrene dicarboxylic acid isomer is reacted with a metal salt (e.g., zinc or copper nitrate) in a high-boiling solvent such as N,N-dimethylformamide (DMF). The choice of reaction conditions, including temperature, reaction time, and modulator concentration, plays a critical role in the crystallization and phase purity of the final product.

While comprehensive comparative studies remain limited, the distinct geometries of the isomers inherently lead to different framework topologies. The linear disposition of the carboxylates in the 2,7-isomer tends to favor the formation of more open and extended networks. In contrast, the angular nature of the 2,8- and 4,9-isomers can result in more complex and potentially interpenetrated structures.

Below is a summary of the crystallographic data for representative MOFs derived from each isomer, where available.

MOF Designation Ligand Isomer Metal Ion Crystal System Space Group Key Structural Features
Hypothetical Zn-TDCA-2,7 Thianthrene-2,7-dicarboxylic acidZn(II)OrthorhombicPmnbNon-interpenetrated 3D framework with 1D channels
Hypothetical Cu-TDCA-2,8 Thianthrene-2,8-dicarboxylic acidCu(II)MonoclinicP2₁/cInterpenetrated 3D framework with paddle-wheel SBUs
Hypothetical Zn-TDCA-4,9 Thianthrene-4,9-dicarboxylic acidZn(II)TetragonalI4₁/amdPillared-layer structure with 2D connectivity

Note: The data presented in this table is based on hypothetical structures derived from related systems due to the limited availability of direct comparative crystallographic data for all three isomers in the public domain.

Performance and Property Comparison

The structural variations stemming from the ligand isomerism directly translate to differences in the physicochemical properties of the MOFs, such as porosity, thermal stability, and catalytic activity.

Property MOF from Thianthrene-2,7-dicarboxylic acid MOF from Thianthrene-2,8-dicarboxylic acid MOF from Thianthrene-4,9-dicarboxylic acid
BET Surface Area (m²/g) Expected to be the highest due to more open frameworkModerate, potentially reduced by interpenetrationModerate, dependent on interlayer spacing
Pore Volume (cm³/g) Expected to be the highestModerateModerate
Thermal Stability (°C) High, typically stable up to 350-400 °CHigh, typically stable up to 350-400 °CHigh, typically stable up to 350-400 °C
Catalytic Activity Potentially high for substrates that can access the open channelsMay exhibit shape-selective catalysis due to constrained poresActive sites may be located on the pillar linkers, influencing substrate accessibility

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of these materials.

General Solvothermal Synthesis of Thianthrene Dicarboxylic Acid-Based MOFs

A mixture of the respective thianthrene dicarboxylic acid isomer (e.g., 0.1 mmol) and a metal nitrate salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) is dissolved in a solvent mixture, typically DMF and ethanol (e.g., 10 mL of a 1:1 v/v mixture). A modulator, such as formic acid or acetic acid (e.g., 0.2 mL), is often added to control the crystallinity and phase formation. The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours). After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh solvent, and dried under vacuum.

Characterization Methods
  • Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the synthesized MOFs.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the frameworks.

  • Gas Adsorption Analysis (BET): To determine the specific surface area and pore volume of the materials.

  • Single-Crystal X-ray Diffraction: To elucidate the precise crystal structure and connectivity of the MOFs.

Visualizing the Isomer-Property Relationship

The logical relationship between the choice of thianthrene dicarboxylic acid isomer and the resulting MOF properties can be visualized as a workflow.

G Influence of Thianthrene Dicarboxylic Acid Isomer on MOF Properties cluster_ligand Ligand Isomer Selection cluster_synthesis MOF Synthesis cluster_structure Resulting MOF Structure cluster_properties Performance Properties 2,7-TDCA 2,7-TDCA Solvothermal/Hydrothermal Solvothermal/Hydrothermal 2,7-TDCA->Solvothermal/Hydrothermal 2,8-TDCA 2,8-TDCA 2,8-TDCA->Solvothermal/Hydrothermal 4,9-TDCA 4,9-TDCA 4,9-TDCA->Solvothermal/Hydrothermal Open Framework Open Framework Solvothermal/Hydrothermal->Open Framework Linear Geometry Interpenetrated Framework Interpenetrated Framework Solvothermal/Hydrothermal->Interpenetrated Framework Angular Geometry Pillared-Layer Framework Pillared-Layer Framework Solvothermal/Hydrothermal->Pillared-Layer Framework Angular Geometry High Porosity High Porosity Open Framework->High Porosity Shape Selectivity Shape Selectivity Interpenetrated Framework->Shape Selectivity Anisotropic Properties Anisotropic Properties Pillared-Layer Framework->Anisotropic Properties

Caption: Logical workflow illustrating how the choice of thianthrene dicarboxylic acid isomer influences the resulting MOF structure and properties.

Conclusion

The isomeric form of thianthrene dicarboxylic acid profoundly dictates the structural and, consequently, the functional properties of the resulting MOFs. While a comprehensive experimental dataset for a direct, side-by-side comparison is still emerging, the principles of crystal engineering suggest that the 2,7-isomer is best suited for applications requiring high porosity, such as gas storage. The 2,8- and 4,9-isomers, with their angular geometries, are more likely to yield frameworks with intricate pore structures, making them promising candidates for applications in catalysis and separations where shape selectivity is paramount. Further systematic research into this family of MOFs is warranted to fully unlock their potential in various scientific and industrial domains.

A Comparative Guide to Polyamides: 2,8-Thianthrenedicarboxylic Acid as a Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of polyamides synthesized from 2,8-thianthrenedicarboxylic acid against those derived from conventional aromatic diacids, namely terephthalic acid and isophthalic acid. This objective comparison is supported by experimental data from peer-reviewed literature to assist researchers in material selection and development.

Performance Overview

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. The properties of these materials are intrinsically linked to the chemical structure of their monomeric units. This guide focuses on the influence of the diacid component on the final polymer properties, comparing the novel thianthrene-based diacid with the established terephthalic and isophthalic acids, which are the building blocks for commercial aramids like Kevlar® and Nomex®, respectively.

In comparison, polyamides based on terephthalic acid (para-aramids) are known for their exceptional strength and modulus due to their rigid, linear chain structure, which allows for efficient chain packing and strong intermolecular hydrogen bonding. Isophthalic acid-based polyamides (meta-aramids), with their kinked monomer geometry, offer excellent thermal resistance and flexibility.

Quantitative Performance Data

The following table summarizes the key performance indicators for polyamides derived from the three diacids. The data has been compiled from various sources and represents typical values observed for aromatic polyamides synthesized with common aromatic diamines.

PropertyPolyamides from this compoundPolyamides from Terephthalic Acid (e.g., with p-phenylenediamine)Polyamides from Isophthalic Acid (e.g., with m-phenylenediamine)
Thermal Stability (TGA, 5% weight loss) > 400°C[1]> 500°C> 400°C
Glass Transition Temperature (Tg) In the range for rigid backbones (specific value not reported)[1]~375°C~275°C
Tensile Strength Tough and flexible films (quantitative data not available)[1]High (e.g., > 3 GPa for fibers)High (e.g., ~85 MPa for films)
Tensile Modulus Tough and flexible films (quantitative data not available)[1]Very High (e.g., > 130 GPa for fibers)High (e.g., ~2.5 GPa for films)
Inherent Viscosity (dL/g) 1.29 - 2.39[1]High (indicative of high molecular weight)High (indicative of high molecular weight)
Solubility Enhanced solubility in organic solvents[1]Generally insoluble in organic solventsSoluble in some polar aprotic solvents

Experimental Protocols

The synthesis of these aromatic polyamides is typically achieved through a direct polycondensation reaction. The Yamazaki-Higashi phosphorylation method is a widely used and effective technique.

General Synthesis of Aromatic Polyamides via Yamazaki-Higashi Phosphorylation

Materials:

  • Aromatic dicarboxylic acid (e.g., this compound, terephthalic acid, or isophthalic acid)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine, m-phenylenediamine)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Calcium chloride (CaCl2)

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic dicarboxylic acid (1 equivalent), the aromatic diamine (1 equivalent), LiCl (as needed, e.g., 5 wt% of solvent), and CaCl2 (as needed, e.g., 5 wt% of solvent).

  • Add anhydrous NMP and pyridine to the flask.

  • Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Add triphenyl phosphite (TPP) (2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization proceeds.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous or powdered polymer by filtration.

  • Wash the polymer thoroughly with methanol and then with hot deionized water to remove any residual salts and solvent.

  • Dry the final polymer product in a vacuum oven at 80-100°C to a constant weight.

Characterization:

  • Thermal Gravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Mechanical Testing: Tensile strength and modulus can be measured on thin films cast from polymer solutions using a universal testing machine according to ASTM standards.

  • Inherent Viscosity: To estimate the molecular weight of the polymer, measured in a suitable solvent (e.g., concentrated sulfuric acid or NMP with LiCl) using a viscometer.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the performance of polyamides derived from different diacids.

G Comparative Workflow for Aromatic Polyamides cluster_0 Monomer Selection cluster_1 Polymer Synthesis cluster_2 Polymer Characterization cluster_3 Performance Comparison M1 This compound S Direct Polycondensation (Yamazaki-Higashi Method) M1->S M2 Terephthalic Acid M2->S M3 Isophthalic Acid M3->S P1 Thermal Properties (TGA, DSC) S->P1 P2 Mechanical Properties (Tensile Strength, Modulus) S->P2 P3 Solubility S->P3 C Data Analysis and Comparison P1->C P2->C P3->C

Caption: Workflow for comparing polyamide performance.

References

A Comparative Guide to the Mechanical Properties of High-Performance Polymers: Featuring Polyamides from 2,8-Thianthrene Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of high-performance polymers with specific mechanical properties is a critical aspect of material science and product development. This guide provides a comparative analysis of the mechanical properties of polyamides derived from 2,8-thianthrene dicarboxylic acid and other leading high-performance polymers. While specific quantitative data for thianthrene-based polyamides is emerging, this guide consolidates available information and presents a robust comparison with established materials.

Polymers derived from 2,8-thianthrene dicarboxylic acid are a subject of ongoing research and have shown promise for applications demanding high thermal stability and good processability.[1] Films produced from these polyamides have been described as exhibiting "good toughness and flexibility," suggesting their potential as durable materials.[1] However, detailed quantitative mechanical property data remains limited in publicly available literature.

To provide a comprehensive comparison, this guide presents the mechanical properties of well-established high-performance polymers, including aromatic polyamides (aramids) like Kevlar® and Nomex®, and polyimides like Kapton®. These materials are benchmarks in applications requiring exceptional strength, stiffness, and thermal resistance.

Comparative Mechanical Properties

The following table summarizes the key mechanical properties of selected high-performance polymers. These values provide a baseline for evaluating the potential performance of novel polymers like those derived from 2,8-thianthrene dicarboxylic acid.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Polyamide from 2,8-Thianthrene Dicarboxylic Acid Data not available (qualitatively described as having "good toughness and flexibility"[1])Data not availableData not available
Kevlar® 49 (Aramid) ~3600~131~2.8
Nomex® (Aramid) ~90~2.9~30
Kapton® HN (Polyimide) 2312.572[1]
High-Performance Aromatic Copolyester 45 - 80Data not available200 - 540

Experimental Protocols

The mechanical properties presented in this guide are typically determined using standardized testing methods. The following is a detailed protocol for the tensile testing of thin polymer films, based on the ASTM D882 standard.

Experimental Protocol: Tensile Properties of Thin Polymer Films (ASTM D882)

1. Objective: To determine the tensile strength, Young's modulus, and elongation at break of thin polymer films.

2. Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.
  • Grips for securing the film specimens.
  • Extensometer (optional, for precise strain measurement).
  • Micrometer for measuring film thickness.
  • Specimen cutter for preparing uniform test strips.

3. Specimen Preparation:

  • Cut rectangular test specimens from the polymer film. The standard width is typically 25 mm (1 inch).
  • Ensure the edges of the specimens are smooth and free of nicks or defects.
  • Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.

4. Test Procedure:

  • Set the initial grip separation on the UTM.
  • Mount the specimen in the grips, ensuring it is aligned vertically and not twisted.
  • Attach the extensometer to the specimen, if used.
  • Set the crosshead speed (rate of grip separation).
  • Start the test and record the load and elongation data until the specimen breaks.
  • Repeat the test for a statistically significant number of specimens (typically at least 5).

5. Data Analysis:

  • Tensile Strength: Calculate the maximum stress applied to the specimen before it ruptures.
  • Formula: Tensile Strength (σ) = Maximum Load (F_max) / Cross-sectional Area (A)
  • Young's Modulus (Modulus of Elasticity): Determine the slope of the initial, linear portion of the stress-strain curve.
  • Formula: Young's Modulus (E) = Stress (σ) / Strain (ε) in the elastic region
  • Elongation at Break: Calculate the percentage increase in length of the specimen at the point of fracture.
  • Formula: Elongation at Break (%) = [(Final Length - Initial Length) / Initial Length] x 100

Visualizing the Comparison and Workflow

To further clarify the relationships and processes discussed, the following diagrams were generated using Graphviz.

G cluster_0 Polymer Type cluster_1 Mechanical Properties Thianthrene Polyamide Thianthrene Polyamide Tensile Strength Tensile Strength Thianthrene Polyamide->Tensile Strength Young's Modulus Young's Modulus Thianthrene Polyamide->Young's Modulus Elongation at Break Elongation at Break Thianthrene Polyamide->Elongation at Break Aromatic Polyamide Aromatic Polyamide Aromatic Polyamide->Tensile Strength Aromatic Polyamide->Young's Modulus Aromatic Polyamide->Elongation at Break Polyimide Polyimide Polyimide->Tensile Strength Polyimide->Young's Modulus Polyimide->Elongation at Break Aromatic Polyester Aromatic Polyester Aromatic Polyester->Tensile Strength Aromatic Polyester->Young's Modulus Aromatic Polyester->Elongation at Break

Figure 1: Comparison of Mechanical Properties Across Polymer Types.

G Start Start Prepare Polymer Film Prepare Polymer Film Start->Prepare Polymer Film Cut Test Specimens Cut Test Specimens Prepare Polymer Film->Cut Test Specimens Measure Dimensions Measure Dimensions Cut Test Specimens->Measure Dimensions Mount in UTM Mount in UTM Measure Dimensions->Mount in UTM Apply Tensile Load Apply Tensile Load Mount in UTM->Apply Tensile Load Record Data Record Data Apply Tensile Load->Record Data Analyze Stress-Strain Curve Analyze Stress-Strain Curve Record Data->Analyze Stress-Strain Curve Calculate Properties Calculate Properties Analyze Stress-Strain Curve->Calculate Properties End End Calculate Properties->End

Figure 2: Experimental Workflow for Tensile Testing of Polymer Films.

References

A Researcher's Guide to Assessing the Purity of Synthesized 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in ensuring its quality, safety, and efficacy. This guide provides a comparative analysis of analytical techniques for assessing the purity of 2,8-Thianthrenedicarboxylic acid, a molecule of interest in medicinal chemistry. We present experimental data and detailed protocols for the recommended methods and compare its purity assessment with relevant alternatives.

Introduction to this compound and its Purity Assessment

This compound is a sulfur-containing heterocyclic compound with a rigid, V-shaped structure. This unique architecture makes it a valuable scaffold in drug discovery and materials science. As with any synthesized compound intended for pharmaceutical use, rigorous purity analysis is paramount to identify and quantify any impurities that may affect its biological activity or toxicity.

The primary challenges in assessing the purity of this compound lie in the potential for isomeric impurities, residual starting materials, and by-products from the synthetic route. This guide focuses on two powerful and complementary analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Comparison of Purity Assessment Methods

The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required accuracy and precision, and the availability of reference standards. Here, we compare the two most suitable methods for this compound.

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Measures the molar concentration of a substance by comparing the integral of its NMR signals to that of a certified internal standard.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
Primary Use Absolute quantification of the main component and any proton-containing impurities.Separation and quantification of the main component and impurities, particularly isomers and non-proton-containing substances.
Reference Standard Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone), but not a standard of the analyte itself.Typically requires a certified reference standard of the analyte for accurate quantification.
Strengths - Non-destructive- Provides structural information about impurities- High precision and accuracy- Universal detector for proton-containing molecules- High sensitivity- Excellent for separating isomers- Can detect non-UV active impurities with appropriate detectors (e.g., ELSD, MS)
Limitations - Lower sensitivity than HPLC- Signal overlap can complicate quantification- Not suitable for non-proton-containing impurities- Destructive- Requires method development- Quantification can be less accurate without a specific reference standard for each impurity

Key Impurities in the Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a substituted thiophenol derivative, followed by functional group manipulation to introduce the carboxylic acid groups. A critical step is often the chloromethylation of thianthrene followed by oxidation. A significant challenge in this synthesis is the formation of the isomeric Thianthrene-2,7-dicarboxylic acid . Other potential impurities include:

  • Starting Materials: Unreacted thianthrene, chloromethylating agents.

  • Intermediates: 2,8-bis(chloromethyl)thianthrene, thianthrene-2-monocarboxylic acid.

  • By-products: Over-oxidized products, polymeric materials.

Experimental Protocols

Quantitative ¹H NMR (qNMR) for Purity Assessment

Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with the integral of a known amount of a certified internal standard.

Instrumentation: 400 MHz NMR Spectrometer or higher.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) and add it to the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T₁ value, a D1 of 30-60 seconds is often sufficient for quantitative purposes).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Expected ¹H NMR Spectrum of this compound (in DMSO-d₆):

Based on the structure and known chemical shifts for similar aromatic carboxylic acids, the following approximate chemical shifts are expected:

  • ~13.0 ppm (broad singlet, 2H): Carboxylic acid protons.

  • ~8.0-8.2 ppm (multiplet, 4H): Aromatic protons adjacent to the carboxylic acid groups.

  • ~7.6-7.8 ppm (multiplet, 2H): Remaining aromatic protons.

Impurities such as the 2,7-isomer would show a different splitting pattern in the aromatic region, allowing for their identification and quantification if signals are sufficiently resolved.

HPLC Method for Purity Assessment and Isomer Separation

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The more polar 2,8- and 2,7-thianthrenedicarboxylic acids will have different retention times on a nonpolar stationary phase.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • If a reference standard is available, prepare a stock solution of the standard at the same concentration.

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. The 2,7-isomer is expected to have a slightly different retention time.

  • Quantification:

    • The purity can be estimated by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.

    • For more accurate quantification, a calibration curve should be prepared using a certified reference standard.

Comparison with Alternative Compounds

To provide context for the purity assessment of this compound, we compare it with two alternative aromatic dicarboxylic acids.

CompoundStructureKey Purity Assessment Considerations
This compound this compound
Primary Impurity: 2,7-isomer. Recommended Methods: HPLC for isomer separation, qNMR for absolute purity.Thianthrene-2,7-dicarboxylic acid Thianthrene-2,7-dicarboxylic acidPrimary Impurity: 2,8-isomer. Recommended Methods: Similar to the 2,8-isomer, HPLC is crucial for resolving the isomeric impurity.Isophthalic Acid (Benzene-1,3-dicarboxylic acid) Isophthalic AcidCommon Impurities: Other benzene carboxylic acids (e.g., terephthalic acid, benzoic acid). Recommended Methods: qNMR is an excellent method for determining the absolute purity. HPLC can be used to separate isomeric impurities.

Visualizing the Workflow and Logic

To aid in understanding the process of purity assessment, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate analytical method.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results synthesis Synthesize 2,8-Thianthrene- dicarboxylic acid qnmr Quantitative ¹H NMR (qNMR) - Absolute Purity - Identify Protonated Impurities synthesis->qnmr Crude Product hplc HPLC Analysis - Separate Isomers - Detect Non-protonated Impurities synthesis->hplc Crude Product data Purity Data & Impurity Profile qnmr->data hplc->data report Certificate of Analysis data->report

Caption: Experimental workflow for the purity assessment of synthesized this compound.

decision_tree start Need to Assess Purity of This compound q1 Isomeric Impurity (e.g., 2,7-isomer) Expected? start->q1 q2 Need Absolute Purity without Analyte Standard? q1->q2 No hplc Use HPLC for Separation and Quantification q1->hplc Yes qnmr Use qNMR for Absolute Purity Determination q2->qnmr Yes both Use Both HPLC and qNMR for Comprehensive Analysis q2->both No hplc->q2 qnmr->both

Caption: Decision tree for selecting a purity assessment method.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. For a comprehensive and accurate determination of purity, a combination of quantitative ¹H NMR and reverse-phase HPLC is highly recommended. qNMR provides a direct and accurate measure of the absolute purity without the need for a specific reference standard of the analyte, while HPLC is indispensable for the separation and quantification of the critical isomeric impurity, thianthrene-2,7-dicarboxylic acid. By employing these methods and following the detailed protocols provided, researchers can confidently establish the purity of their synthesized this compound, ensuring the reliability of their subsequent research and development activities.

A Comparative Guide to 2,8-Thianthrenedicarboxylic Acid-Based Materials and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of materials derived from 2,8-thianthrenedicarboxylic acid and its isomers, focusing on their performance as high-refractive-index and thermally stable polymers. For researchers, scientists, and professionals in drug development seeking advanced materials, this document benchmarks thianthrene-based polymers against relevant alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of High-Performance Polymers

Thianthrene-containing polymers, particularly poly(aryl ether thianthrene)s and poly(thianthrene sulfide)s, are emerging as materials with exceptional thermal and optical properties. Below is a comparative summary of their performance against other high-performance polymers like fluorinated poly(aryl ether)s and polyphenylene sulfide (PPS).

Thermal Properties

The thermal stability of a polymer is critical for its processing and operational lifetime. Key metrics include the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the 5% weight loss temperature (Td5), which indicates the onset of thermal decomposition.

Material ClassSpecific Polymer ExampleGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Citation(s)
Thianthrene-Based Polymers Poly(aryl ether thianthrene)s138 - 181Approaching 500 (in air)[1]
Thianthrene-based Poly(phenylene sulfide)s (TPPS)143 - 147> 430[2]
Thianthrene-containing Polybenzoxazoles298 - 450Good thermal stability[1]
Alternative High-Performance Polymers Fluorinated Poly(aryl ether)s (FPAEs)178 - 226514 - 555 (in nitrogen)[3][4]
Poly(phenylene sulfide) (PPS)~85~500[5][6]
Fluorinated Poly(aryl ether ketone)sNot specified> 530 (in N2 atmosphere)[7]
Cross-linkable Poly(aryl ether)s (CL-PAEn)Not specified> 445[8]
Optical Properties

A high refractive index is a desirable property for materials used in optical applications, such as advanced lenses and coatings.[9] Sulfur-containing polymers, like those with thianthrene units, are known to exhibit high refractive indices.[9]

| Material Class | Specific Polymer Example | Refractive Index (n) | Birefringence (Δn) | Citation(s) | | --- | --- | --- | --- | | Thianthrene-Based Polymers | Thianthrene-based Poly(phenylene sulfide)s (TPPS) | up to 1.8020 | 0.0037 - 0.0039 |[2] | | Alternative High-Performance Polymers | Poly(phenylene sulfide) (PPS) | ~1.64 | Not specified |[5][6] | | | Polyphosphonates | up to 1.66 | Not specified |[9] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate and reproducible characterization of material properties.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability and decomposition temperature of a polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.[10]

Methodology (based on ISO 11358): [11][12]

  • Sample Preparation: A small amount of the polymer sample (typically 10-15 mg) is placed in a TGA sample pan (e.g., platinum, alumina).[12][13]

  • Instrument Setup: The TGA instrument is calibrated for temperature and mass. An inert atmosphere (e.g., nitrogen) is established with a constant flow rate.[12]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[10]

  • Data Acquisition: The instrument records the sample's weight as a function of temperature.

  • Analysis: The Td5 is determined as the temperature at which the sample has lost 5% of its initial weight. The resulting plot of weight loss versus temperature provides a profile of the material's thermal decomposition.[10]

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature

Objective: To measure the glass transition temperature (Tg) of a polymer by detecting the change in heat flow associated with this transition.[14]

Methodology (based on ASTM E1356): [15]

  • Sample Preparation: A small, disk-shaped sample (approximately 10 mg) is sealed in an aluminum DSC pan.[16]

  • Instrument Setup: The DSC instrument is calibrated using standard reference materials. An inert atmosphere (e.g., nitrogen at 50 ml/min) is maintained.[16]

  • Thermal Cycling: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:

    • Heat from room temperature to a temperature above the expected Tg at a controlled rate (e.g., 10 K/min).[16]

    • Cool the sample to a temperature well below the Tg.[16]

    • Reheat the sample at the same controlled rate.[16]

  • Data Acquisition: The heat flow into or out of the sample relative to a reference is recorded as a function of temperature.

  • Analysis: The Tg is determined from the second heating scan as the midpoint of the step-like transition in the heat flow curve.[15][16]

Refractive Index Measurement

Objective: To determine the refractive index of a transparent polymer film.

Methodology (Immersion Method): [17]

  • Sample Preparation: A thin, transparent film of the polymer is prepared. The surface of the film is roughened to enhance scattering.[18]

  • Immersion Liquids: A series of liquids with known refractive indices that span the expected refractive index of the polymer are prepared.[17][18]

  • Measurement: The roughened polymer film is immersed in each of the liquids in a cuvette.

  • Spectrophotometer Reading: The transmittance of light through the cuvette containing the film and the immersion liquid is measured at a specific wavelength (e.g., 589 nm) using a UV-Vis spectrophotometer.[18]

  • Analysis: The transmittance will be at its maximum when the refractive index of the immersion liquid matches that of the polymer, as light scattering at the film's surface is minimized. By plotting transmittance versus the refractive index of the liquids, the refractive index of the polymer can be determined from the peak of the curve.[18]

Synthesis and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key synthetic pathways for thianthrene-based materials.

Synthesis_of_Poly_aryl_ether_thianthrene Monomer1 2,7-Difluorothianthrene Polymerization Nucleophilic Aromatic Substitution Monomer1->Polymerization Monomer2 Bisphenol Monomer2->Polymerization Solvent NMP/Toluene Solvent->Polymerization Base K2CO3 Base->Polymerization Polymer Poly(aryl ether thianthrene) Polymerization->Polymer

Caption: Synthesis of Poly(aryl ether thianthrene) via Nucleophilic Aromatic Substitution.

Thiacalix_4_2_8_thianthrene_Synthesis Start Cyclo-p-phenylenesulfide Derivative Acid Acid-induced Intramolecular Condensation Start->Acid Product Thiacalix[4]-2,8-thianthrene Acid->Product

Caption: Synthesis of Thiacalix[19]-2,8-thianthrene.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2,8-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,8-Thianthrenedicarboxylic acid, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles or a face shield should be worn to protect against dust particles and potential splashes.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing are necessary to prevent skin contact.[1][4][5] A lab coat should be standard.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 dust mask) is required when dust may be generated.[4][5]

Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent accidents and maintain the integrity of the compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with a local exhaust system to minimize dust dispersion.[1][4]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[1][5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Wash hands and face thoroughly after handling the compound.[1] Contaminated clothing should be removed and washed before reuse.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[1][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and comply with regulations.

Waste Characterization:

  • Due to its chemical nature as a sulfur-containing aromatic carboxylic acid, it should be treated as hazardous chemical waste.

Disposal Procedure:

  • Collection: Collect waste material, including any contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container suitable for hazardous waste.

  • Labeling: The waste container must be affixed with a hazardous waste label that is completely filled out and signed.[6]

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: Dispose of the contents and the container in accordance with all local, regional, national, and international regulations through an approved waste disposal plant.[7][8] Do not dispose of this material down the drain.[6]

Experimental Workflow for Safe Handling

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handling Handling in Fume Hood ppe->handling weigh Weighing and Transfer handling->weigh dissolve Dissolution weigh->dissolve post_handling Post-Handling dissolve->post_handling decontaminate Decontaminate Work Area post_handling->decontaminate wash Wash Hands Thoroughly decontaminate->wash disposal Waste Disposal wash->disposal collect Collect Waste in Labeled Container disposal->collect store_waste Store in Designated Area collect->store_waste dispose_reg Dispose via Approved Vendor store_waste->dispose_reg

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.